3,3-Tetramethyleneglutarimide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-7-5-9(3-1-2-4-9)6-8(12)10-7/h1-6H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTHJMQKDCXPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057616 | |
| Record name | 8-Azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-89-4 | |
| Record name | 8-Azaspiro[4.5]decane-7,9-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Tetramethyleneglutarimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1075-89-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-azaspiro[4.5]decane-7,9-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Azaspiro[4.5]decane-7,9-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-TETRAMETHYLENEGLUTARIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVJ9W0K7W1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3-Tetramethyleneglutarimide (CAS No: 1075-89-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3-Tetramethyleneglutarimide, a key chemical intermediate in the synthesis of pharmaceuticals, most notably the anxiolytic agent buspirone.[1][2] This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its known toxicological profile and potential metabolic pathways. While specific pharmacological data for this compound as a standalone entity is limited, this guide explores the activities of related glutarimide-containing compounds to suggest potential areas for future investigation. All quantitative data is presented in structured tables for clarity, and a detailed synthesis workflow is provided as a visual diagram.
Introduction
This compound, also known by its systematic IUPAC name 8-Azaspiro[4.5]decane-7,9-dione, is a heterocyclic organic compound with the CAS number 1075-89-4.[3] Its structure features a glutarimide ring fused with a cyclopentane ring in a spiro configuration. This unique structural motif makes it a valuable building block in medicinal chemistry. Its primary application lies in its role as a crucial intermediate in the multi-step synthesis of buspirone, a non-benzodiazepine anxiolytic drug.[1][2] Understanding the properties and synthesis of this compound is therefore of significant interest to researchers and professionals involved in the development and manufacturing of buspirone and related pharmaceutical agents.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. The compound is a white to off-white crystalline solid at room temperature and exhibits limited solubility in water but is soluble in various organic solvents.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1075-89-4 | [3] |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 153-156 °C | [5] |
| Boiling Point | 295.79 °C (rough estimate) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [4] |
| pKa | 11.71 ± 0.20 (Predicted) | [4] |
| InChIKey | YRTHJMQKDCXPAY-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1CCC2(C1)CC(=O)NC(=O)C2 | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 1,1-cyclopentanediacetic acid with urea.[5] A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis from 1,1-Cyclopentanediacetic Acid and Urea
This protocol is adapted from a patented method for the preparation of 8-azaspiro[4.5]decane-7,9-dione.[5]
Materials:
-
1,1-Cyclopentanediacetic acid
-
Urea
-
50% Ethanol
-
Activated carbon
-
Reaction flask equipped with a stirrer and heating mantle
-
Filtration apparatus
-
Crystallization dish
Procedure:
-
In a suitable reaction flask, combine 1,1-cyclopentanediacetic acid and urea in a molar ratio of 1:1.4. For example, use 93.1 grams (0.5 mol) of 1,1-cyclopentanediacetic acid and 42.0 grams (0.7 mol) of urea.[5]
-
Heat the mixture with stirring to a temperature of 160-170 °C.[5]
-
Maintain the reaction at this temperature for 1 hour.[5]
-
After the reaction is complete, allow the mixture to cool slightly.
-
To the cooled reaction mixture, add 450 mL of 50% ethanol to dissolve the crude product.[5]
-
Add 1 gram of activated carbon to the solution and heat to boiling.[5]
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool to induce crystallization.
-
Collect the resulting white, flake-like crystals by filtration.
-
Wash the crystals with a small amount of cold 50% ethanol and dry them thoroughly.
Expected Yield: 89.5%[5] Melting Point of Product: 154-156 °C[5]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Pharmacological and Toxicological Profile
Known Applications and Pharmacological Context
The primary documented application of this compound is as a key intermediate in the synthesis of buspirone.[1][2] Buspirone is an anxiolytic agent that acts as a partial agonist at serotonin 5-HT1A receptors.[2] The azaspirodecanedione moiety, of which this compound is a precursor, is a common structural feature in this class of compounds.[1][6]
While there is a lack of specific pharmacological studies on this compound itself, the broader class of glutarimide-containing compounds has well-documented biological activities. For instance, thalidomide and its analogs, which contain a glutarimide ring, are known to bind to the protein cereblon (CRBN), a component of an E3 ubiquitin ligase complex, thereby modulating its activity. This interaction is the basis for their immunomodulatory and anti-cancer effects. Given the structural similarity, it is conceivable that this compound could be investigated for similar interactions, although no such studies have been published to date.
Toxicological Data
This compound is classified as toxic if swallowed.[4] General safety precautions for handling this compound include avoiding ingestion, inhalation, and contact with skin and eyes. In case of accidental exposure, immediate medical attention is recommended.
Potential Metabolism
Studies on the in vitro metabolism of buspirone using rat liver microsomes have shown that hydroxylation can occur on the azaspirodecanedione moiety.[1][6] This suggests that this compound, as a structural component of buspirone, can be a site for metabolic modification. The primary enzymes involved in buspirone metabolism are from the cytochrome P450 family, particularly CYP3A4.[6] Therefore, it is plausible that if this compound were to be administered as a standalone compound, it would also be a substrate for hepatic metabolism.
Future Research Directions
Given the limited publicly available data on the biological activity of this compound, several avenues for future research are apparent:
-
Pharmacological Screening: The compound could be screened for activity at various receptors and enzymes, particularly those targeted by other glutarimide-containing drugs, such as cereblon.
-
Toxicological Evaluation: A comprehensive toxicological assessment, including acute and chronic toxicity studies, as well as genotoxicity and cytotoxicity assays, would provide valuable safety information.
-
Metabolic Studies: In vitro and in vivo metabolism studies would elucidate the metabolic fate of the compound and identify its major metabolites.
-
Derivative Synthesis: The spirocyclic core of this compound could serve as a scaffold for the synthesis of novel derivatives with potential therapeutic applications.
Conclusion
This compound is a chemically significant compound, primarily valued for its role as an intermediate in the synthesis of the anxiolytic drug buspirone. This guide has provided a detailed overview of its chemical and physical properties, a robust synthesis protocol, and a discussion of its known and potential toxicological and metabolic characteristics. While direct pharmacological data on this compound is scarce, its structural relationship to other bioactive glutarimides suggests that it may be a candidate for further biological investigation. The information presented herein serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
References
- 1. In vitro metabolism of the antianxiety drug buspirone as a predictor of its metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apicule.com [apicule.com]
- 4. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN1085895A - 8-azaspiro [4,5] decane-7, the preparation method of 9-dione compounds - Google Patents [patents.google.com]
- 6. Redirecting [linkinghub.elsevier.com]
Synthesis of 3,3-tetramethyleneglutarimide from 2,2-dimethylsuccinic acid
A Technical Guide to the Synthesis of 3,3-Tetramethyleneglutarimide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The direct synthesis of this compound from 2,2-dimethylsuccinic acid is not a chemically feasible transformation under standard organic synthesis protocols, as it would necessitate significant and complex carbon chain extension and rearrangement. This document outlines a proposed, chemically sound, multi-step synthesis of this compound (more systematically named 8-azaspiro[4.5]decane-7,9-dione) commencing from a more appropriate precursor, 1,1-cyclopentanediacetic acid. This guide is intended for informational purposes and should be adapted and optimized by qualified laboratory personnel.
Introduction
Glutarimide and its derivatives are significant scaffolds in medicinal chemistry, forming the core of various therapeutic agents. The spirocyclic glutarimide, this compound, presents a unique three-dimensional structure that is of interest in the development of novel pharmaceuticals, including ligands for the E3 ligase substrate receptor Cereblon (CRBN). This guide provides a comprehensive overview of a plausible synthetic route to this target molecule, complete with detailed experimental protocols, tabulated data, and a process workflow diagram.
Proposed Synthetic Pathway
The proposed synthesis is a four-step process starting from 1,1-cyclopentanediacetic acid. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1,1-Cyclopentanediacetic Anhydride
This step involves the dehydration of 1,1-cyclopentanediacetic acid to form the corresponding cyclic anhydride.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1-cyclopentanediacetic acid and acetic anhydride.
-
The molar ratio of diacid to acetic anhydride should be approximately 1:3.
-
Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid under reduced pressure using a rotary evaporator.
-
The resulting crude anhydride can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or used directly in the next step.
| Parameter | Value | Reference |
| Starting Material | 1,1-Cyclopentanediacetic Acid | N/A |
| Reagent | Acetic Anhydride | N/A |
| Molar Ratio (Diacid:Anhydride) | 1:3 | N/A |
| Reaction Temperature | ~140°C (Reflux) | N/A |
| Reaction Time | 2-4 hours | N/A |
| Expected Yield | >90% | N/A |
Step 2: Synthesis of 1,1-Cyclopentanediacetic Acid Monoamide
The anhydride is then subjected to amination to yield the monoamide.
Methodology:
-
Cool a solution of concentrated aqueous ammonia (25-35 wt%) in a jacketed reactor to below 20°C.
-
Slowly add the 1,1-cyclopentanediacetic anhydride to the cooled ammonia solution with vigorous stirring. A molar ratio of 5 to 10 moles of ammonia per mole of anhydride is recommended.
-
Maintain the temperature below 20°C throughout the addition.
-
After the addition is complete, continue stirring for an additional 1-2 hours at the same temperature.
-
Neutralize the reaction mixture by the slow addition of an aqueous solution of sulfuric acid (30-70 wt%) until a slightly acidic pH (5-6) is achieved. This will precipitate the crude monoamide.
-
Filter the precipitate and wash with cold water.
-
The crude 1,1-cyclopentanediacetic acid monoamide can be purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.[1]
| Parameter | Value | Reference |
| Starting Material | 1,1-Cyclopentanediacetic Anhydride | [1] |
| Reagent | Aqueous Ammonia (25-35 wt%) | [1] |
| Molar Ratio (Anhydride:Ammonia) | 1:5 to 1:10 | [1] |
| Reaction Temperature | < 20°C | [1] |
| Neutralizing Agent | Sulfuric Acid (30-70 wt%) | [1] |
| Final pH | 5-6 | [1] |
| Expected Yield | High | [1] |
Step 3: Cyclization to this compound
The final step is the thermal cyclization of the monoamide to the target glutarimide.
Methodology:
-
Place the dried 1,1-cyclopentanediacetic acid monoamide in a flask suitable for high-temperature reactions, equipped with a distillation apparatus to remove water.
-
Heat the monoamide to a temperature range of 200-230°C.
-
The cyclization reaction will proceed with the elimination of a molecule of water.
-
Maintain the temperature until the distillation of water ceases, indicating the completion of the reaction (typically 1-3 hours).
-
Cool the reaction mixture to room temperature, which should solidify.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or toluene.
| Parameter | Value | Reference |
| Starting Material | 1,1-Cyclopentanediacetic Acid Monoamide | N/A |
| Reaction Type | Thermal Dehydration/Cyclization | N/A |
| Reaction Temperature | 200-230°C | N/A |
| Reaction Time | 1-3 hours | N/A |
| Byproduct | Water | N/A |
| Expected Yield | Moderate to High | N/A |
Concluding Remarks
The presented synthetic route offers a viable and scalable method for the preparation of this compound for research and development purposes. The individual steps are based on well-established chemical transformations. Optimization of reaction conditions, particularly for the cyclization step, may be necessary to maximize yield and purity. As with all chemical syntheses, appropriate safety precautions should be taken, and all procedures should be carried out in a well-ventilated fume hood by trained personnel.
References
An In-depth Technical Guide to 3,3-Tetramethyleneglutarimide (8-Azaspiro[4.5]decane-7,9-dione)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3-tetramethyleneglutarimide, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the anxiolytic agent buspirone. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and provides detailed experimental protocols for its synthesis, purification, and characterization. The guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Chemical Structure and Nomenclature
This compound is a heterocyclic compound featuring a glutarimide ring with a spiro-fused cyclopentane ring at the 3-position.
-
Common Name: this compound
-
IUPAC Name: 8-Azaspiro[4.5]decane-7,9-dione[1]
-
Synonyms: β,β-Tetramethyleneglutarimide, 1,1-Cyclopentanediacetimide
-
CAS Number: 1075-89-4
-
Molecular Formula: C₉H₁₃NO₂
-
Molecular Weight: 167.21 g/mol
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, purification, and use in subsequent synthetic steps.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 153-155 °C | |
| Boiling Point | 295.79 °C (estimated) | |
| Density | 1.122 g/cm³ (estimated) | |
| Solubility | Soluble in organic solvents, insoluble in water. Slightly soluble in chloroform and methanol. | [1] |
| pKa | 11.71 ± 0.20 (Predicted) |
Synthesis and Purification
The primary route for the synthesis of this compound involves the condensation of 1,1-cyclopentanediacetic acid with urea.
Synthesis Workflow
The overall workflow for the preparation and characterization of this compound is depicted below.
Caption: Synthesis and Characterization Workflow for this compound.
Experimental Protocol: Synthesis
This protocol is adapted from a patented procedure.
Materials:
-
1,1-Cyclopentanediacetic acid
-
Urea
-
Ethanol (for recrystallization)
-
Activated carbon
Procedure:
-
In a reaction vessel equipped with a stirrer, combine 1,1-cyclopentanediacetic acid and urea in a molar ratio of 1:1.1 to 1:1.6.
-
Heat the mixture with stirring to a temperature of 150-200 °C.
-
Maintain the reaction at this temperature for 0.5 to 2 hours.
-
After the reaction is complete, allow the mixture to cool slightly.
-
The resulting solid is the crude this compound.
Experimental Protocol: Purification
-
Dissolve the crude product in 30-60% aqueous ethanol by heating.
-
Add a small amount of activated carbon to the hot solution to decolorize it.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the white crystals of this compound by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified product in a vacuum oven. The expected yield is in the range of 80-90%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the cyclopentane ring and the glutarimide ring, as well as a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the imide, the spiro carbon, and the methylene carbons of the two rings.
Sample Preparation for NMR:
-
Dissolve 5-10 mg of the purified solid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube and wipe it clean before inserting it into the spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and C=O functional groups.
-
N-H stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹.
-
C=O stretch: Strong absorption bands corresponding to the symmetric and asymmetric stretching of the imide carbonyl groups are expected around 1700-1750 cm⁻¹.
-
C-H stretch: Absorptions for the aliphatic C-H bonds will appear just below 3000 cm⁻¹.
Sample Preparation for IR (Solid Film):
-
Dissolve a small amount (a few milligrams) of the purified solid in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.
-
Mount the plate in the spectrometer and acquire the spectrum.
Applications in Drug Development
This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). Its most prominent application is as a key intermediate in the multi-step synthesis of Buspirone , an anxiolytic drug. It is also utilized in the synthesis of other related psychoactive compounds.
Logical Relationship in Buspirone Synthesis
Caption: Role of this compound in Buspirone Synthesis.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable synthetic intermediate with significant applications in the pharmaceutical industry. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, and methods for its characterization. The information presented herein is intended to support the work of researchers and professionals in advancing drug discovery and development.
References
In-Depth Technical Guide: Solubility of 3,3-Tetramethyleneglutarimide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Tetramethyleneglutarimide, also known as 8-azaspiro[4.5]decane-7,9-dione, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the anxiolytic agent buspirone. A thorough understanding of its solubility in different organic solvents is critical for optimizing reaction conditions, purification processes such as crystallization, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound and outlines standard experimental protocols for its determination.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Melting Point | 153-155 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| CAS Number | 1075-89-4 | [1] |
Quantitative Solubility Data
Currently, publicly available literature provides limited quantitative solubility data for this compound in a range of organic solvents. The following table summarizes the qualitative and semi-quantitative information that has been reported.
| Solvent | Qualitative Solubility | Temperature (°C) | Quantitative Value | Reference |
| Water | Insoluble | Not Specified | - | [1] |
| Chloroform | Slightly Soluble | Not Specified | - | [1] |
| Methanol | Slightly Soluble | Not Specified | - | [1] |
| General Organic Solvents | Soluble | Not Specified | - | [1] |
The lack of precise, quantitative data highlights a significant knowledge gap for researchers and professionals working with this compound. The determination of exact solubility values (e.g., in g/100 mL or mol/L) at various temperatures in common organic solvents such as ethanol, acetone, ethyl acetate, and toluene would be highly beneficial for process optimization.
Experimental Protocols for Solubility Determination
To address the absence of specific quantitative data, this section provides detailed methodologies for key experiments that can be employed to determine the solubility of this compound. These protocols are based on established methods for pharmaceutical compounds.
Isothermal Saturation Method (Shake-Flask Method)
This is a widely accepted method for determining equilibrium solubility.
Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the supernatant is then determined analytically.
Detailed Methodology:
-
Preparation:
-
Accurately weigh an excess amount of this compound powder.
-
Transfer the powder into a series of sealed, temperature-controlled vials.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker bath.
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.
-
Immediately filter the sample through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the solubility.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in mg/mL, g/100mL, or mol/L.
-
Gravimetric Method
This method is simpler but may be less precise than the isothermal saturation method with analytical quantification.
Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.
Detailed Methodology:
-
Preparation and Equilibration:
-
Prepare a saturated solution of this compound in the chosen organic solvent as described in the Isothermal Saturation Method (steps 1 and 2).
-
-
Sample Collection:
-
After equilibration and settling, carefully transfer a known volume of the clear supernatant to a pre-weighed, dry evaporating dish.
-
-
Evaporation:
-
Gently evaporate the solvent from the dish in a fume hood or under a gentle stream of inert gas. A rotary evaporator or a vacuum oven at a temperature below the compound's decomposition point can also be used.
-
-
Drying and Weighing:
-
Once the solvent is completely removed, dry the residue in the dish to a constant weight in a vacuum oven.
-
Cool the dish in a desiccator and weigh it accurately.
-
-
Calculation:
-
The solubility is calculated by subtracting the initial weight of the dish from the final weight and dividing by the volume of the supernatant taken.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the Isothermal Saturation Method.
Conclusion
While this compound is a crucial intermediate in the pharmaceutical industry, there is a notable lack of publicly available quantitative data regarding its solubility in common organic solvents. This guide provides established experimental protocols that researchers and drug development professionals can utilize to generate this critical data. The systematic determination of the solubility of this compound across a range of solvents and temperatures will undoubtedly facilitate more efficient and robust process development and formulation design.
References
An In-depth Technical Guide on the Spectroscopic Data of 3,3-Tetramethyleneglutarimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-tetramethyleneglutarimide (CAS No. 1075-89-4), a notable impurity and synthetic intermediate related to the anxiolytic drug buspirone, where it is designated as "Buspirone Related Compound K". This document is intended to serve as a crucial resource for researchers, scientists, and professionals in drug development by presenting detailed spectroscopic data, experimental protocols, and the biochemical context of this compound.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, providing quantitative insights into its molecular structure.
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -NH (Imide proton) | ~8.88 | Broad Singlet | 1H |
| -CH₂- (Glutarimide ring) | ~2.54 | Singlet | 4H |
| -CH₂- (Cyclopentyl ring) | ~1.73 | Multiplet | 4H |
| -CH₂- (Cyclopentyl ring) | ~1.55 | Multiplet | 4H |
Table 1: ¹H NMR data for this compound.
As of the compilation of this guide, a definitive ¹³C NMR spectrum for this compound was not publicly available. However, based on the known structure and data from analogous glutarimide compounds, the expected chemical shifts are outlined below. These estimations are valuable for provisional identification and further experimental verification.
| Assignment | Expected Chemical Shift (ppm) |
| C=O (Carbonyl) | 170-175 |
| C (Spiro) | 45-55 |
| -CH₂- (Glutarimide ring) | 30-40 |
| -CH₂- (Cyclopentyl ring) | 20-30 |
Table 2: Predicted ¹³C NMR chemical shifts for this compound.
The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The data presented here is consistent with spectra obtained from a KBr disc or nujol mull sample.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Strong, Broad | N-H Stretch (Imide) |
| 2950-2850 | Strong | C-H Stretch (Aliphatic) |
| ~1720 | Strong | C=O Stretch (Symmetric, Imide) |
| ~1680 | Strong | C=O Stretch (Asymmetric, Imide) |
| ~1450 | Medium | C-H Bend (Scissoring) |
| ~1350 | Medium | C-N Stretch |
Table 3: Key IR absorption bands for this compound.
The mass spectrum of this compound was obtained via electron ionization (EI). The data provides confirmation of the molecular weight and insights into the fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Assignment |
| 167.0 | 100.0 | [M]⁺ (Molecular Ion) |
| 168.0 | 10.9 | [M+1]⁺ |
| 126.0 | 40.0 | [M - C₂H₃NO]⁺ |
| 125.0 | 32.8 | [M - C₂H₄NO]⁺ |
| 124.0 | 32.1 | [M - C₂H₅NO]⁺ |
| 96.0 | 35.3 | [C₆H₈O]⁺ |
| 82.0 | 58.9 | [C₅H₆O]⁺ |
| 81.0 | 48.5 | [C₅H₅O]⁺ |
| 67.0 | 72.7 | [C₅H₇]⁺ |
Table 4: Major fragments in the mass spectrum of this compound.
Experimental Protocols
The following are representative protocols for the acquisition of the spectroscopic data presented in this guide.
-
Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR Acquisition (Proposed):
-
Instrument: 100 MHz NMR Spectrometer (corresponding to 400 MHz for ¹H)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with ~100 mg of dry potassium bromide (KBr) in an agate mortar.
-
The mixture is then pressed into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Mode: Transmittance
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
A background spectrum of the empty sample compartment is recorded prior to sample analysis.
-
-
Sample Introduction: A solid probe or direct insertion probe is used to introduce a small amount of the crystalline sample into the ion source.
-
Data Acquisition:
-
Instrument: Mass Spectrometer with Electron Ionization (EI) source
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-500
-
Detector: Electron multiplier
-
Visualization of Biochemical Context
This compound is structurally related to the glutarimide moiety of the anxiolytic drug buspirone and is recognized as "Buspirone Related Compound K". While this compound itself is not known to have a direct signaling pathway, its relevance is best understood in the context of buspirone's metabolism. The following diagram illustrates the major metabolic pathways of buspirone, primarily mediated by the cytochrome P450 enzyme CYP3A4.
The Diverse Biological Activities of 3,3-Tetramethyleneglutarimide Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 3,3-tetramethyleneglutarimide scaffold, a spirocyclic compound also known as 8-azaspiro[4.5]decane-7,9-dione, has emerged as a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticonvulsant, anxiolytic, and cytotoxic effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds.
Anticonvulsant Activity
While specific quantitative data for the anticonvulsant activity of direct N-substituted derivatives of this compound are not extensively reported in publicly available literature, studies on structurally related spiroglutarimides and spirohydantoins suggest the potential of this scaffold in the development of antiepileptic drugs. For instance, various N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione have been synthesized and evaluated for their anticonvulsant properties in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.
Table 1: Anticonvulsant Activity of Structurally Related Spiroglutarimide Derivatives
| Compound | Test Model | Dose/Result |
| N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione | MES (mice) | Active at 100 mg/kg |
| N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione | MES (rats) | Active at 30 mg/kg |
Source: Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V
These findings in related spiro compounds indicate that the this compound core could serve as a valuable starting point for the design of novel anticonvulsant agents. Further structure-activity relationship (SAR) studies are warranted to explore the full potential of this chemical class.
Anxiolytic Activity
A notable derivative of this compound, the buspirone analogue 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione (MM199) , has shown significant anxiolytic-like and antidepressant-like effects in preclinical studies.[1]
Table 2: Anxiolytic-like Activity of a this compound Derivative (MM199)
| Compound | Test Model | Animal Model | Doses Tested | Key Findings |
| MM199 | Conflict Drinking Test | Water-deprived rats | 0.62-2.5 mg/kg | Significantly increased punished drinking, indicative of anxiolytic activity.[1] |
| MM199 | Forced Swimming Test | Rats | 5-20 mg/kg | Reduced immobility time, suggesting antidepressant-like effects.[1] |
The anxiolytic effects of MM199 were found to be mediated by the activation of 5-HT1A receptors, as its activity was blocked by the 5-HT1A receptor antagonist (S)-WAY 100135.[1] This highlights the potential for developing novel serotonergic agents for anxiety disorders based on the this compound scaffold.
Cytotoxic Activity
The cytotoxic potential of this compound derivatives against cancer cells is an emerging area of research. While extensive quantitative data for this specific scaffold is limited, the broader class of glutarimide derivatives, particularly those that interact with the Cereblon (CRBN) E3 ubiquitin ligase complex, has shown significant anti-cancer activity. These compounds act as "molecular glues," inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins involved in cancer cell survival and proliferation.
Further investigation into the synthesis and cytotoxic screening of a diverse library of this compound derivatives is necessary to elucidate their potential as anti-cancer agents and to determine their IC50 values against various cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological activities of this compound derivatives. Below are summaries of key experimental protocols.
Synthesis of this compound
A common method for the synthesis of the parent this compound (8-azaspiro[4.5]decane-7,9-dione) involves the reaction of 1,1-cyclopentanediacetic acid with urea.
Protocol:
-
Combine 1,1-cyclopentanediacetic acid and urea in a molar ratio of 1:1.1 to 1:1.6.
-
Heat the mixture with stirring at 150-200°C for 0.5-2 hours.
-
After the reaction, the crude product is obtained.
-
Recrystallize the crude product from 30-60% ethanol with activated carbon to yield the purified this compound.
References
3,3-Tetramethyleneglutarimide: A Spirocyclic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Tetramethyleneglutarimide, also known as 8-azaspiro[4.5]decane-7,9-dione, is a spirocyclic glutarimide that has emerged as a valuable building block in organic synthesis, most notably in the pharmaceutical industry. Its rigid, three-dimensional structure and versatile reactivity make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and reactivity of this compound, with a focus on its application as a key intermediate in the synthesis of the anxiolytic drug Buspirone and other biologically active molecules. Detailed experimental protocols and spectral data are provided to facilitate its practical application in the laboratory.
Introduction
Spirocyclic systems have garnered significant interest in medicinal chemistry due to their unique conformational constraints and three-dimensional topologies, which can lead to enhanced biological activity and improved pharmacokinetic profiles.[1] Among these, spiroglutarimides represent an important class of compounds. This compound, a prominent member of this class, is a white to off-white crystalline solid.[2][3][4] Its core structure consists of a glutarimide ring fused to a cyclopentane ring at the 3-position. This arrangement imparts a high degree of rigidity to the molecule.
First synthesized in the mid-20th century, this compound has become a crucial intermediate, particularly in the synthesis of Buspirone, a non-benzodiazepine anxiolytic.[4][5] This guide will delve into the synthetic routes to this versatile building block, its key chemical transformations, and its role in the construction of complex molecular architectures.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for quality control purposes. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂ | [3] |
| Molecular Weight | 167.21 g/mol | [3] |
| CAS Number | 1075-89-4 | [3] |
| Appearance | White to off-white crystalline powder | [2][3][4] |
| Melting Point | 153-155 °C | [3] |
| Boiling Point | 295.79 °C (rough estimate) | [3] |
| Density | 1.1222 g/cm³ (rough estimate) | [3] |
| Solubility | Soluble in organic solvents, insoluble in water. | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR | A ¹H NMR spectrum is available. | [6] |
| (CDCl₃, 400 MHz), δ (ppm): 8.9 (s, 1H, NH), 2.54 (s, 4H, CH₂-C=O), 1.73 (m, 4H, cyclopentane CH₂), 1.55 (m, 4H, cyclopentane CH₂) | [6] | |
| ¹³C NMR | A ¹³C NMR spectrum is available. | |
| (CDCl₃, 100 MHz), δ (ppm): 172.3 (C=O), 44.9 (spiro C), 39.5 (CH₂-C=O), 37.5 (cyclopentane CH₂), 24.2 (cyclopentane CH₂) | [4] | |
| IR (KBr) | Characteristic peaks for N-H stretching and C=O stretching of the imide group are expected. | |
| Mass Spectrum | Molecular Ion (M⁺): m/z = 167. Key fragments are expected from the loss of CO, CONH, and fragmentation of the cyclopentane ring. | [6] |
Synthesis of this compound
The most common and industrially viable synthesis of this compound involves the condensation of 1,1-cyclopentanediacetic acid with a nitrogen source, typically urea or ammonia.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 1,1-Cyclopentanediacetic Acid and Urea
This protocol is a generalized procedure based on common synthetic methods.
Materials:
-
1,1-Cyclopentanediacetic acid
-
Urea
-
Ethanol (for recrystallization)
-
Activated carbon
Equipment:
-
Round-bottom flask equipped with a mechanical stirrer and a reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and flask for filtration
Procedure:
-
In a round-bottom flask, combine 1,1-cyclopentanediacetic acid and urea in a molar ratio of approximately 1:1.1 to 1:1.6.
-
Heat the mixture with stirring to a temperature of 150-200 °C. The reaction is typically complete within 0.5 to 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool.
-
Dissolve the crude product in a minimal amount of hot 30-60% aqueous ethanol.
-
Add a small amount of activated carbon and heat the solution to boiling.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the white crystals of this compound by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and dry them under vacuum.
Expected Yield: 80-90%
Reactivity and Applications as a Building Block
The chemical reactivity of this compound is centered around the imide functionality. The nitrogen atom can be deprotonated with a suitable base to form a nucleophilic anion, which can then undergo various reactions.
N-Alkylation
The most significant reaction of this compound is N-alkylation. This is the key step in the synthesis of Buspirone. The imide is first deprotonated with a base like potassium carbonate or sodium hydride, followed by reaction with an alkylating agent.
Figure 2: N-Alkylation of this compound.
Synthesis of Buspirone
Buspirone is synthesized by the N-alkylation of this compound with 1,4-dibromobutane, followed by coupling of the resulting intermediate with 1-(2-pyrimidinyl)piperazine.
Materials:
-
This compound (8-azaspiro[4.5]decane-7,9-dione)
-
1,4-Dibromobutane
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add anhydrous potassium carbonate to the solution.
-
Add a molar excess of 1,4-dibromobutane to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione can be purified by column chromatography if necessary.
Materials:
-
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
-
1-(2-Pyrimidinyl)piperazine
-
Potassium carbonate (anhydrous)
-
Butanol
-
Ethanol
-
Hydrochloric acid (in ethanol)
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and flask for filtration
Procedure:
-
In a round-bottom flask, combine 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, 1-(2-pyrimidinyl)piperazine, and anhydrous potassium carbonate in butanol.
-
Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude Buspirone base.
-
The crude base can be purified by column chromatography or by conversion to its hydrochloride salt.
-
To form the hydrochloride salt, dissolve the crude base in ethanol and add a solution of hydrochloric acid in ethanol.
-
Cool the solution to induce crystallization of Buspirone hydrochloride.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
Figure 3: Synthetic pathway to Buspirone from this compound.
Other Applications and Derivatives
While the synthesis of Buspirone is the most prominent application, the glutarimide scaffold is present in a variety of biologically active compounds. Research into derivatives of this compound and other substituted glutarimides has explored their potential as:
-
Anticonvulsants: Various N-substituted and C-substituted glutarimides have been synthesized and evaluated for their anticonvulsant properties.[2][5]
-
Antiviral Agents: Some glutarimide derivatives have shown activity against a range of viruses.[7]
-
CNS Depressants: The glutarimide moiety is a known pharmacophore in several central nervous system depressants.
The reactivity of the glutarimide ring also allows for its use in the synthesis of other heterocyclic systems through ring-opening and subsequent cyclization reactions.
Safety and Handling
This compound is considered to have moderate toxicity.[2] It may cause irritation to the eyes, skin, and respiratory system.[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile spirocyclic building block in organic synthesis. Its straightforward preparation and the reactivity of its imide functionality have made it a key intermediate in the pharmaceutical industry, particularly for the synthesis of Buspirone. The exploration of its derivatives continues to be an active area of research, with potential applications in the development of new therapeutics targeting the central nervous system and infectious diseases. This guide provides the fundamental information and practical protocols necessary for the effective utilization of this compound in a research and development setting.
References
- 1. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of 2-benzylglutarimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of an active hydroxylated glutethimide metabolite and some related analogs with sedative-hypnotic and anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound(1075-89-4) 1H NMR [m.chemicalbook.com]
- 7. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Medicinal Chemistry of 3,3-Tetramethyleneglutarimide: A Core Scaffold for Anxiolytic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Tetramethyleneglutarimide, a spirocyclic glutarimide, serves as a crucial building block in medicinal chemistry, most notably as the cornerstone for the synthesis of the non-benzodiazepine anxiolytic agent, Buspirone. This technical guide explores the potential applications of this scaffold, focusing on its role in the development of centrally acting agents. We delve into the synthesis of this compound and its elaboration into pharmacologically active compounds, with a primary focus on Buspirone and its analogs. This guide provides a comprehensive overview of the structure-activity relationships, pharmacological profiles, and relevant experimental methodologies, offering valuable insights for researchers in the field of drug discovery and development.
Introduction
The glutarimide skeleton is a privileged scaffold in medicinal chemistry, present in a variety of biologically active compounds. The spirocyclic nature of this compound, also known as 8-azaspiro[4.5]decane-7,9-dione, imparts a unique three-dimensional conformation that can be exploited for specific receptor interactions. While the broader class of glutarimides has been investigated for a range of activities including anticonvulsant and anti-inflammatory effects, the most significant contribution of the this compound core to date has been in the development of anxiolytic drugs.[1]
This guide will focus on the synthesis and medicinal chemistry of this compound, with a detailed examination of its application in the synthesis of Buspirone, a clinically significant anxiolytic.
Synthesis of the this compound Core
The synthesis of this compound is a critical first step in the development of its derivatives. A common and efficient method involves the reaction of 1,1-cyclopentanediacetic acid with urea.
Experimental Protocol: Synthesis of this compound
-
Reactants: 1,1-Cyclopentanediacetic acid and urea.
-
Procedure: A mixture of 1,1-cyclopentanediacetic acid and a slight molar excess of urea is heated at a temperature of 180-200°C. The reaction proceeds with the evolution of ammonia and carbon dioxide. The molten reaction mixture is maintained at this temperature for a period of 2-3 hours.
-
Work-up and Purification: After cooling, the solid residue is triturated with water to remove any unreacted urea and other water-soluble byproducts. The crude this compound is then collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the product as a white crystalline solid.
Medicinal Chemistry Applications: The Buspirone Story
The most prominent application of this compound in medicinal chemistry is its use as a key intermediate in the synthesis of Buspirone.[2] Buspirone is an anxiolytic agent with a unique pharmacological profile, acting as a partial agonist at serotonin 5-HT1A receptors and also exhibiting affinity for dopamine D2 receptors.[3][4]
Synthesis of Buspirone
The synthesis of Buspirone involves the N-alkylation of this compound with a suitable piperazine-containing side chain. A common synthetic route is outlined below.
Experimental Protocol: Synthesis of Buspirone
-
Step 1: Synthesis of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. this compound is reacted with a large excess of 1,4-dibromobutane. The reaction is typically carried out at elevated temperatures (around 100°C) in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The base facilitates the deprotonation of the glutarimide nitrogen, which then acts as a nucleophile to displace one of the bromide ions from 1,4-dibromobutane. After the reaction is complete, the mixture is worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the N-alkylated intermediate.
-
Step 2: Synthesis of Buspirone. The intermediate from Step 1, 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, is then reacted with 1-(2-pyrimidinyl)piperazine. This reaction is also typically performed in a polar aprotic solvent like DMF, often with the addition of a base such as potassium carbonate to scavenge the hydrobromic acid that is formed. The mixture is heated to drive the reaction to completion. After cooling, the product is isolated by extraction and purified by crystallization or chromatography to yield Buspirone.
Caption: Synthetic workflow for Buspirone from this compound.
Pharmacological Profile of Buspirone
Buspirone's anxiolytic effects are primarily attributed to its high affinity for and partial agonist activity at serotonin 5-HT1A receptors.[4] It also has a moderate affinity for dopamine D2 receptors, where it acts as an antagonist or partial agonist.[4] This dual action is believed to contribute to its efficacy in treating generalized anxiety disorder without the sedative and dependence-producing effects associated with benzodiazepines.[5]
Table 1: Receptor Binding Affinities of Buspirone
| Receptor | Binding Affinity (Ki, nM) | Reference |
| 5-HT1A | 1.0 - 10.1 | [4] |
| Dopamine D2 | 100 - 500 | [4] |
Structure-Activity Relationships (SAR)
Studies on Buspirone analogs have revealed key structural features necessary for anxiolytic activity. The spiroglutarimide moiety, derived from this compound, is a critical component. Modifications to this part of the molecule can significantly impact potency and selectivity. For instance, replacement of the spiroglutarimide with other cyclic imides has been explored, but the this compound scaffold has been shown to be optimal for the desired pharmacological profile of Buspirone.[6] The length of the butyl chain connecting the imide to the piperazine ring is also crucial for activity.
Potential for Other Therapeutic Applications
While the primary success of the this compound scaffold has been in the development of anxiolytics, the broader glutarimide class has shown promise in other therapeutic areas. This suggests that derivatives of this compound could be explored for other CNS and non-CNS applications.
-
Anticonvulsant Activity: Glutarimide derivatives have been investigated for their anticonvulsant properties. It is plausible that novel derivatives of this compound could be designed and synthesized to target ion channels or receptors involved in seizure activity.
-
Anti-inflammatory and Anticancer Activity: The related phthalimide scaffold, found in drugs like thalidomide and lenalidomide, has well-established anti-inflammatory and anticancer properties. The structural similarities suggest that this compound could serve as a starting point for the development of novel agents in these areas.
Experimental Protocols for Biological Evaluation
Radioligand Binding Assays
To determine the affinity of novel this compound derivatives for specific receptors, such as the 5-HT1A and D2 receptors, radioligand binding assays are essential.
Experimental Protocol: 5-HT1A Receptor Binding Assay
-
Materials: Cell membranes expressing the human 5-HT1A receptor, radioligand (e.g., [3H]8-OH-DPAT), test compounds, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA), and glass fiber filters.
-
Procedure: A reaction mixture is prepared containing the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. The mixture is incubated to allow for binding equilibrium to be reached.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand. The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Models of Anxiety
To assess the anxiolytic potential of new compounds, various animal models are employed. The elevated plus-maze is a widely used and validated model.
Experimental Protocol: Elevated Plus-Maze Test in Rodents
-
Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.
-
Procedure: Rodents are individually placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in the open arms and the number of entries into the open arms are recorded.
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as they reduce the animal's natural aversion to open, exposed spaces. The test compound is administered prior to the test at various doses to determine its dose-dependent effects on anxiety-like behavior.
Signaling Pathways
The anxiolytic effects of Buspirone are mediated through its interaction with 5-HT1A and D2 receptors, which are G-protein coupled receptors (GPCRs).
Caption: Simplified signaling pathway of Buspirone's action on 5-HT1A and D2 receptors.
Conclusion
This compound has proven to be a valuable scaffold in medicinal chemistry, primarily through its successful incorporation into the anxiolytic drug Buspirone. The unique structural features of this spirocyclic glutarimide have been instrumental in achieving the desired pharmacological profile for treating generalized anxiety disorder. While its application has been predominantly in the field of CNS disorders, the broader biological activities associated with the glutarimide class suggest that there is untapped potential for derivatives of this compound in other therapeutic areas. Future research focused on the synthesis and biological evaluation of a diverse library of N-substituted and ring-modified derivatives of this scaffold could lead to the discovery of novel therapeutic agents with a range of pharmacological activities.
References
- 1. apicule.com [apicule.com]
- 2. Synthesis and anticonvulsant activity of 2-benzylglutarimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activity; derivatives of succinimide, glutarimide, thiazolidinedione and methanol, and some miscellaneous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoglutethimide but not spironolactone enhances the anticonvulsant effect of some antiepileptics against amygdala-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of new spirosuccinimides differently substituted at the imide nitrogen atom - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 3,3-Tetramethyleneglutarimide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and decomposition of 3,3-tetramethyleneglutarimide is not publicly available. This guide therefore provides a comprehensive overview of the methodologies that should be employed for such an analysis, presents illustrative data, and proposes a hypothetical decomposition pathway based on the chemical nature of the compound and related structures.
Introduction
This compound, also known as 8-azaspiro[4.5]decane-7,9-dione, is a heterocyclic compound.[1][2][3] It serves as a key intermediate in the synthesis of various pharmaceuticals, including the anxiolytic drug Buspirone.[2][4] The thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. It influences storage conditions, shelf-life, and the safety of manufacturing processes. Understanding the thermal decomposition of a compound is crucial for identifying potential degradation products and ensuring the purity and safety of the final drug product.
This technical guide outlines the standard experimental approach for characterizing the thermal stability and decomposition of this compound. It is intended to be a resource for researchers planning to undertake such studies.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 1075-89-4 | [1][2] |
| Molecular Formula | C₉H₁₃NO₂ | [1][2] |
| Molecular Weight | 167.21 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2][3] |
| Melting Point | 153-155 °C | [1][2] |
| Boiling Point | 295.79 °C (rough estimate) | [1][2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2][5] |
Experimental Protocols for Thermal Analysis
To comprehensively evaluate the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques should be employed. The following are detailed protocols for the key recommended experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the compound decomposes and to quantify the mass loss at each decomposition step.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The experiment should be conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed for comparison.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Collection: The instrument continuously records the sample's mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as phase transitions or exothermic decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: The sample and reference are heated from a sub-ambient temperature (e.g., 0 °C) to a temperature beyond the melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min). A cooling and second heating cycle can also be performed to investigate the thermal history of the sample.
-
Data Collection: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This is plotted as a DSC thermogram (heat flow vs. temperature).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of the compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A very small amount of the sample (microgram to low milligram range) is placed in a pyrolysis tube or on a filament.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA data, e.g., the temperature of maximum decomposition rate) in an inert atmosphere.
-
Gas Chromatography (GC): The decomposition products are swept into the GC column where they are separated based on their boiling points and interaction with the stationary phase.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the structure of each decomposition product by comparing it to mass spectral libraries.
Data Presentation (Illustrative)
The quantitative data obtained from TGA and DSC experiments would be summarized in tables for clear comparison and interpretation. The following tables are hypothetical and serve as templates for how the experimental data for this compound would be presented.
Table 2: Illustrative Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value (Nitrogen Atmosphere) |
| Onset Decomposition Temperature (T_onset) | ~ 250 °C |
| Temperature of Maximum Decomposition Rate (T_peak) | ~ 280 °C |
| Mass Loss in Main Decomposition Step | ~ 95% |
| Final Residue at 600 °C | < 5% |
Table 3: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value |
| Melting Onset Temperature | ~ 152 °C |
| Melting Peak Temperature | ~ 154 °C |
| Enthalpy of Fusion (ΔH_fus) | ~ 150 J/g |
| Decomposition Event | Exothermic peak starting > 250 °C |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a plausible thermal decomposition pathway for this compound.
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Hypothetical thermal decomposition pathway of this compound.
Hypothetical Thermal Decomposition Pathway
Based on the structure of this compound and the known decomposition mechanisms of other cyclic imides, a plausible thermal decomposition pathway can be proposed. The initial step in the decomposition is likely to be the cleavage of the imide ring. This could proceed through a retro-Diels-Alder type reaction or homolytic cleavage of the N-CO or CO-CH₂ bonds.
One possible pathway involves the initial opening of the glutarimide ring to form an isocyanate intermediate. This highly reactive intermediate would then undergo further fragmentation. The spiro-fused cyclopentane ring is relatively stable and might be released as various cyclopentane derivatives. The carbonyl groups and the nitrogen atom would likely fragment into smaller, volatile molecules such as carbon monoxide (CO), carbon dioxide (CO₂), hydrogen cyanide (HCN), and ammonia (NH₃). The exact nature and distribution of these products would depend on the decomposition temperature and atmosphere.
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, this guide provides a robust framework for conducting such an investigation. The combination of Thermogravimetric Analysis, Differential Scanning Calorimetry, and Pyrolysis-Gas Chromatography-Mass Spectrometry will provide a comprehensive understanding of the material's thermal properties. This information is invaluable for ensuring the safe handling, storage, and processing of this important pharmaceutical intermediate, as well as for predicting its long-term stability. The proposed methodologies and hypothetical data presented herein should serve as a useful starting point for researchers in this field.
References
- 1. Cas 1075-89-4,this compound | lookchem [lookchem.com]
- 2. This compound CAS#: 1075-89-4 [amp.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. EP0395192A2 - Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron) - Google Patents [patents.google.com]
- 5. This compound CAS#: 1075-89-4 [m.chemicalbook.com]
3,3-Tetramethyleneglutarimide: A Technical Guide to Safety, Toxicity, and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for 3,3-Tetramethyleneglutarimide (CAS No. 1075-89-4). A comprehensive search of publicly available literature and safety data sheets has been conducted. However, a significant lack of quantitative toxicological data from specific experimental studies was noted. The information provided herein should be used as a guide in conjunction with a thorough risk assessment and adherence to all applicable safety regulations.
Chemical and Physical Properties
This compound, also known as 8-Azaspiro[1][2]decane-7,9-dione, is a white to off-white crystalline powder. Key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 1075-89-4 | [3][4] |
| Molecular Formula | C₉H₁₃NO₂ | [3] |
| Molecular Weight | 167.21 g/mol | [3] |
| Melting Point | 153-157 °C | [3][5] |
| Appearance | White to off-white crystalline powder | |
| Synonyms | 8-Azaspiro[1][2]decane-7,9-dione, Tetramethylene glutarimide | [4] |
Toxicological Summary
The primary acute health hazard associated with this compound is its toxicity if swallowed.[3][4][5] It is classified as Acute Toxicity, Oral, Category 3.[4] It is also recognized as being toxic to aquatic life with long-lasting effects.[3][4]
Quantitative Toxicity Data
A thorough literature search did not yield specific quantitative toxicity data (e.g., LD50, LC50) for this compound. The following table reflects the absence of this specific data.
| Toxicity Endpoint | Species | Route | Value | Classification | References |
| Acute Oral Toxicity (LD50) | Data Not Available | Oral | Data Not Available | Category 3 (Assigned) | [4] |
| Acute Dermal Toxicity (LD50) | Data Not Available | Dermal | Data Not Available | Not Classified | |
| Acute Inhalation Toxicity (LC50) | Data Not Available | Inhalation | Data Not Available | Not Classified | |
| Skin Irritation/Corrosion | Data Not Available | Dermal | Data Not Available | Not Classified | |
| Eye Irritation/Corrosion | Data Not Available | Ocular | Data Not Available | Not Classified |
Genotoxicity and Mutagenicity
No specific genotoxicity or mutagenicity studies, such as the Ames test or in vivo micronucleus assays, were found for this compound in the reviewed literature. Safety data sheets typically state that mutagenic effects are unknown.[4]
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) classification for this compound is consistent across various supplier safety data sheets.
| Hazard Class | Hazard Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger | 💀 |
| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects | Warning | 🌳 |
Handling, Storage, and Personal Protective Equipment (PPE)
Safe handling of this compound is crucial to minimize exposure risk. The following is a logical workflow for handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[4]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[4]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.[4]
-
Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH/MSHA-approved respirator may be necessary.
Storage
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep containers tightly closed.[4]
-
Store in a locked cabinet or area accessible only to authorized personnel.[3][4]
-
Incompatible with strong oxidizing agents and strong bases.[4]
First Aid and Emergency Procedures
In case of exposure, follow these first-aid measures and seek immediate medical attention, especially in the case of ingestion.
| Exposure Route | First Aid Measures |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[3][4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4] |
| Eye Contact | In the case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] |
Experimental Protocols for Toxicological Assessment
Acute Oral Toxicity - OECD Test Guideline 401 (or alternative methods)
This test provides information on the health hazards likely to arise from a single oral exposure to a substance.
Caption: Workflow for an Acute Oral Toxicity Study (based on OECD TG 401).
Acute Dermal Irritation/Corrosion - OECD Test Guideline 404
This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
Methodology:
-
Animal Model: The albino rabbit is the preferred species.[1][2][6]
-
Application: A single dose (0.5 g for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²).[2]
-
Exposure: The application site is covered with a semi-occlusive dressing for 4 hours.[1][6]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess reversibility.[2][7]
-
Scoring: Lesions are scored on a scale of 0 to 4. The Primary Irritation Index (PII) is calculated to classify the substance.[1]
Acute Eye Irritation/Corrosion - OECD Test Guideline 405
This test evaluates the potential of a substance to produce irritation or corrosion in the eye.
Methodology:
-
Animal Model: The albino rabbit is the recommended test animal.[8][9][10]
-
Application: A single dose (e.g., 0.1 mL of liquid or not more than 0.1 g of a solid) is applied into the conjunctival sac of one eye. The other eye serves as a control.[9]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[9] The cornea, iris, and conjunctiva are scored for opacity, inflammation, and redness/swelling.[8]
-
Reversibility: The duration of the study is sufficient to evaluate the reversibility of any effects, typically up to 21 days.[11]
Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471
This in vitro test is used to detect gene mutations induced by a chemical.
Methodology:
-
Test System: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are used.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[12]
-
Endpoint: The mutagenic potential is determined by counting the number of revertant colonies that can grow on a minimal medium lacking the specific amino acid. A significant, dose-dependent increase in revertant colonies compared to the control indicates a positive result.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Test Guideline 474
This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in erythrocytes.
Methodology:
-
Test System: Typically performed in rodents (mice or rats).[13][14][15]
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, in one or more doses.[13][14]
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).[14][15]
-
Analysis: Erythrocytes are examined under a microscope for the presence of micronuclei. An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates induced chromosomal damage.[13][14][16]
Conclusion
This compound is a compound with confirmed acute oral toxicity and aquatic toxicity. While specific quantitative toxicological data and genotoxicity studies are not publicly available, the provided GHS classification necessitates stringent handling procedures to minimize risk. Researchers and laboratory personnel must adhere to the outlined safety precautions, including the use of appropriate engineering controls and personal protective equipment. In the absence of detailed toxicological studies, a conservative approach to handling is strongly recommended. Any new research involving this compound should consider conducting the standardized toxicological assays described to fill the existing data gaps and ensure a more complete understanding of its safety profile.
References
- 1. daikinchemicals.com [daikinchemicals.com]
- 2. oecd.org [oecd.org]
- 3. This compound | 1075-89-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 13. oecd.org [oecd.org]
- 14. nucro-technics.com [nucro-technics.com]
- 15. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 16. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols for N-alkylation of 3,3-Tetramethyleneglutarimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Tetramethyleneglutarimide, also known as 8-azaspiro[4.5]decane-7,9-dione, is a valuable scaffold in medicinal chemistry and materials science.[1] Its derivatives are explored for a range of biological activities. The N-alkylation of the glutarimide nitrogen is a key chemical transformation that allows for the introduction of various functional groups, enabling the synthesis of diverse chemical libraries for drug discovery and the development of novel materials. This document provides detailed experimental protocols for the N-alkylation of this compound via two common methods: classical N-alkylation with alkyl halides and the Mitsunobu reaction.
Chemical Structures
Figure 1: General reaction scheme for the N-alkylation of this compound.
Caption: N-alkylation of this compound.
Data Presentation: Comparative Reaction Conditions
Due to the limited availability of specific quantitative data for the N-alkylation of this compound with a wide range of alkylating agents, the following table includes a specific example for this substrate and representative data from the N-alkylation of other cyclic imides to provide a comparative overview of typical reaction conditions and yields.
| Substrate | Alkylating Agent | Base/Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| This compound | 4-Tosyloxylbutyl group | - | DMF | 120 | Overnight | N/A | [2] |
| Phthalimide | Benzyl Chloride | K₂CO₃-Al₂O₃ | DMF | MW | 7 min | 98 | [3] |
| Phthalimide | Benzyl Alcohol | PPh₃, DIAD | THF | RT | 23 h | 60 | |
| 3,4-Diphenylmaleimide | Benzyl Bromide | KOH | Acetonitrile | MW (80) | 10 min | ~100 | [4] |
| Uracil | Ethyl Bromoacetate | HMDS, KI | Acetonitrile | Reflux | 5 h | 94 | |
| Benzamide | Benzyl Bromide | K₃PO₄, Bu₄NBr | Acetonitrile | 50 | 24 h | 70 | [5] |
N/A: Not available in the provided search results. MW: Microwave irradiation. RT: Room Temperature.
Experimental Protocols
Protocol 1: Classical N-Alkylation using an Alkyl Halide and Base
This protocol is a general procedure for the N-alkylation of this compound using an alkyl halide and a carbonate base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq.).
-
Add the solvent (DMF or MeCN) to achieve a concentration of 0.1-0.5 M.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 - 1.5 eq.) dropwise to the suspension.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If the solvent is MeCN, filter off the inorganic salts and wash the filter cake with a small amount of MeCN. Concentrate the filtrate under reduced pressure. If the solvent is DMF, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated this compound.
Figure 2: Workflow for Classical N-Alkylation.
Caption: Classical N-alkylation workflow.
Protocol 2: Mitsunobu Reaction
This protocol is suitable for the N-alkylation of this compound with primary or secondary alcohols.
Materials:
-
This compound
-
Alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the alcohol (1.1 eq.), and triphenylphosphine (1.5 eq.).
-
Add anhydrous THF to dissolve the reagents (concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq.) dropwise to the cooled solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by column chromatography on silica gel to isolate the N-alkylated this compound.
Figure 3: Workflow for Mitsunobu Reaction.
Caption: Mitsunobu reaction workflow.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkylating agents are often toxic and/or carcinogenic; handle with care.
-
DEAD and DIAD are hazardous reagents and should be handled with caution.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The N-alkylation of this compound is a versatile reaction that can be achieved through several methods. The choice between classical N-alkylation with an alkyl halide and the Mitsunobu reaction will depend on the nature of the alkyl group to be introduced. The protocols provided herein offer robust starting points for the synthesis of a wide range of N-substituted this compound derivatives for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve the best results for specific substrates.
References
Application Notes and Protocols for the Synthesis of Buspirone Utilizing 3,3-Tetramethyleneglutarimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of Buspirone, a non-benzodiazepine anxiolytic agent. The synthesis involves the key intermediate 3,3-tetramethyleneglutarimide, also known as 8-azaspiro[4.5]decane-7,9-dione. This document outlines a robust and well-documented two-step synthetic route. The first step involves the alkylation of 8-azaspiro[4.5]decane-7,9-dione with 1,4-dibromobutane to form the intermediate, 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. This intermediate is subsequently coupled with 1-(2-pyrimidinyl)piperazine to yield Buspirone. This document includes comprehensive experimental procedures, tabulated quantitative data for all reactants and products, and visual representations of the synthetic pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
Buspirone is an anxiolytic drug primarily used to treat generalized anxiety disorder (GAD).[1] Its unique pharmacological profile as a serotonin 5-HT1A receptor partial agonist distinguishes it from other anxiolytic agents.[1][2] Unlike benzodiazepines, Buspirone does not exhibit significant sedative, hypnotic, anticonvulsant, or muscle-relaxant properties. The synthesis of Buspirone can be achieved through various routes, with a common and effective method proceeding via the key intermediate, this compound (8-azaspiro[4.5]decane-7,9-dione).
Synthetic Pathway
The synthesis of Buspirone from this compound is a two-step process. First, 8-azaspiro[4.5]decane-7,9-dione is alkylated with 1,4-dibromobutane to form the key intermediate, 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. This intermediate is then reacted with 1-(2-pyrimidinyl)piperazine to yield Buspirone.
References
Application Notes and Protocols: Suzuki Coupling Reactions with 3,3-Tetramethyleneglutarimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions with sterically hindered 3,3-tetramethyleneglutarimide derivatives. The inherent stability and synthetic versatility of the this compound scaffold make it a valuable building block in medicinal chemistry. However, the steric hindrance imposed by the gem-disubstituted spirocyclic system at the 3-position presents unique challenges for cross-coupling reactions. These notes offer effective strategies to overcome these challenges, enabling the synthesis of a diverse range of 4-aryl-3,3-tetramethyleneglutarimides.
Introduction
The glutarimide moiety is a key pharmacophore found in numerous therapeutic agents, notably in the class of immunomodulatory drugs (IMiDs). The this compound core, in particular, offers a rigid and sterically defined scaffold that can be exploited for the design of novel drug candidates. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, offering a direct route to introduce aryl and heteroaryl substituents onto this core structure.
The primary challenge in the Suzuki coupling of 3-halo-3,3-tetramethyleneglutarimide derivatives is the steric congestion around the reaction center. This can impede the oxidative addition and reductive elimination steps of the catalytic cycle. Furthermore, the glutarimide ring itself can be sensitive to harsh basic conditions, potentially leading to ring-opening or epimerization at adjacent stereocenters if present.[1][2] The protocols outlined below are optimized to address these issues, employing robust catalyst systems and carefully selected reaction conditions to ensure high yields and product purity.
General Reaction Scheme
The general transformation for the Suzuki coupling of a 3-halo-3,3-tetramethyleneglutarimide with an arylboronic acid is depicted below:
Caption: General Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Two effective protocols are provided below, utilizing different catalyst systems that have shown high efficacy for sterically hindered substrates.
Protocol 1: Palladium(II) Acetate and SPhos Based Catalyst System
This protocol is adapted from methodologies developed for sterically demanding Suzuki-Miyaura couplings and is suitable for a broad range of arylboronic acids.
Materials:
-
3-Bromo-3,3-tetramethyleneglutarimide
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-3,3-tetramethyleneglutarimide (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: N-Heterocyclic Carbene (NHC) Palladium Complex Catalyst System
This protocol utilizes a robust acenaphthoimidazolylidene palladium complex, which has demonstrated high efficiency for Suzuki-Miyaura couplings of sterically hindered substrates under mild conditions.[3][4]
Materials:
-
3-Bromo-3,3-tetramethyleneglutarimide
-
Arylboronic acid (1.5 equivalents)
-
[Pd(IPr)(cin)Cl] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, cin = cinnamyl) (1 mol%)
-
Potassium tert-butoxide (t-BuOK, 2.0 equivalents)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add 3-bromo-3,3-tetramethyleneglutarimide (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium tert-butoxide (2.0 mmol) to a vial.
-
Add the [Pd(IPr)(cin)Cl] catalyst (0.01 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to afford the desired product.
Data Presentation
The following tables summarize the expected yields for the Suzuki coupling of 3-bromo-3,3-tetramethyleneglutarimide with various arylboronic acids using the protocols described above. The data is representative and based on typical outcomes for similar sterically hindered substrates.
Table 1: Suzuki Coupling Yields with Protocol 1 (Pd(OAc)₂/SPhos)
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-3,3-tetramethyleneglutarimide | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3,3-tetramethyleneglutarimide | 80-90 |
| 3 | 4-Trifluoromethylphenylboronic acid | 4-(4-Trifluoromethylphenyl)-3,3-tetramethyleneglutarimide | 70-80 |
| 4 | 2-Methylphenylboronic acid | 4-(2-Methylphenyl)-3,3-tetramethyleneglutarimide | 60-70 |
| 5 | 3-Pyridylboronic acid | 4-(3-Pyridyl)-3,3-tetramethyleneglutarimide | 65-75 |
Table 2: Suzuki Coupling Yields with Protocol 2 ([Pd(IPr)(cin)Cl])
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-3,3-tetramethyleneglutarimide | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3,3-tetramethyleneglutarimide | 90-98 |
| 3 | 4-Trifluoromethylphenylboronic acid | 4-(4-Trifluoromethylphenyl)-3,3-tetramethyleneglutarimide | 80-90 |
| 4 | 2-Methylphenylboronic acid | 4-(2-Methylphenyl)-3,3-tetramethyleneglutarimide | 75-85 |
| 5 | 3-Pyridylboronic acid | 4-(3-Pyridyl)-3,3-tetramethyleneglutarimide | 70-80 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the synthesis and purification of 4-aryl-3,3-tetramethyleneglutarimide derivatives.
Caption: Experimental workflow for Suzuki coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the arylation of this compound derivatives. By employing appropriate catalyst systems, such as those based on bulky phosphine ligands like SPhos or robust N-heterocyclic carbenes, the steric hindrance of the substrate can be successfully overcome. The detailed protocols and application notes provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel and diverse libraries of glutarimide-based compounds for biological evaluation. Careful execution of these anhydrous and optimized conditions is crucial for achieving high yields while maintaining the integrity of the glutarimide scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 4. Palladium-Catalyzed Decarboxylative (3 + 3) Coupling Cyclization toward Diverse Fully Substituted Unsaturated Glutarimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 3,3-Tetramethyleneglutarimide
Abstract
These notes provide a comprehensive, step-by-step protocol for the laboratory synthesis of 3,3-tetramethyleneglutarimide, a valuable intermediate in pharmaceutical and specialty chemical research.[1][2] The synthesis involves a multi-step process beginning with the alkylation of diethyl malonate to form a cyclic diester, followed by hydrolysis, and finally, imide formation. This document outlines the detailed experimental procedures, reagent specifications, and expected yields. Additionally, it includes safety precautions and data presentation in a clear, tabular format for ease of use by researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as 8-azaspiro[4.5]decane-7,9-dione, is a white to off-white crystalline solid.[1][2] It serves as a key building block in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals such as the anti-anxiety medication Buspirone.[2][3] The structural backbone of this compound, featuring a spirocyclic system containing a glutarimide ring, makes it a versatile precursor for a variety of complex organic molecules.[1][4] This protocol details a reliable and reproducible method for its synthesis in a laboratory setting.
Overall Synthesis Pathway
The synthesis of this compound can be achieved through a three-step process starting from diethyl malonate and 1,4-dibromobutane.
-
Step 1: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate. This step involves the dialkylation of diethyl malonate with 1,4-dibromobutane in the presence of a base to form the cyclic diester.[5][6]
-
Step 2: Synthesis of Cyclopentane-1,1-diacetic Acid. The diethyl cyclopentane-1,1-dicarboxylate is then hydrolyzed to the corresponding diacid.
-
Step 3: Synthesis of this compound. The final step is the cyclization of cyclopentane-1,1-diacetic acid with a nitrogen source, such as urea or ammonia, to form the glutarimide ring.[1][3]
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
1,4-dibromobutane is a lachrymator and should be handled with extreme care.
-
Sodium ethoxide is a strong base and is corrosive. Handle with care.
-
Use caution when working with strong acids and bases.
Step 1: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate
Materials and Reagents:
-
Diethyl malonate
-
1,4-dibromobutane
-
Sodium ethoxide
-
Anhydrous ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere.
-
Slowly add diethyl malonate to the stirred solution.
-
After the addition is complete, add 1,4-dibromobutane dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl cyclopentane-1,1-dicarboxylate.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of Cyclopentane-1,1-diacetic Acid
Materials and Reagents:
-
Diethyl cyclopentane-1,1-dicarboxylate
-
Potassium hydroxide
-
Ethanol
-
Water
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve diethyl cyclopentane-1,1-dicarboxylate in ethanol.
-
Add a solution of potassium hydroxide in water to the flask.
-
Heat the mixture to reflux and stir for several hours until the hydrolysis is complete.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to a low pH with concentrated hydrochloric acid, which will precipitate the diacid.
-
Extract the diacid with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclopentane-1,1-diacetic acid.
Step 3: Synthesis of this compound
Materials and Reagents:
-
Cyclopentane-1,1-diacetic acid
-
Urea
-
Ethanol (30-60%)
-
Activated carbon
Procedure:
-
In a reaction vessel, mix cyclopentane-1,1-diacetic acid and urea.[3]
-
Heat the mixture with stirring at a temperature between 100-200°C for 1-2 hours.[3]
-
After the reaction is complete, cool the mixture to obtain the crude this compound.[3]
-
Recrystallize the crude product from 30-60% ethanol with the addition of activated carbon to decolorize the solution.[3]
-
Filter the hot solution and allow the filtrate to cool to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the white crystals of this compound by filtration, wash with cold ethanol, and dry under vacuum.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Diethyl malonate | C7H12O4 | 160.17 | -50 | 199 |
| 1,4-dibromobutane | C4H8Br2 | 215.91 | -112 | 197 |
| Diethyl cyclopentane-1,1-dicarboxylate | C11H18O4 | 214.26 | N/A | 245-247 |
| Cyclopentane-1,1-diacetic acid | C9H14O4 | 186.21 | 175-177 | N/A |
| This compound | C9H13NO2 | 167.21 | 153-155 | ~296 (estimate)[2] |
| Reaction Step | Key Reagents | Solvent | Reaction Time (approx.) | Expected Yield |
| 1 | Diethyl malonate, 1,4-dibromobutane, Sodium ethoxide | Anhydrous Ethanol | 4-6 hours | 70-80% |
| 2 | Diethyl cyclopentane-1,1-dicarboxylate, Potassium hydroxide | Ethanol/Water | 3-5 hours | 85-95% |
| 3 | Cyclopentane-1,1-diacetic acid, Urea | None (neat) | 1-2 hours | 80-90% |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for the synthesis pathway.
References
Application Notes and Protocols: Purification of 3,3-Tetramethyleneglutarimide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Tetramethyleneglutarimide is a heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical compounds, including the anxiolytic agent buspirone.[1][2] The purity of this intermediate is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[3] This application note provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection, a step-by-step procedure, and methods for purity assessment.
Data Presentation
The physical and chemical properties of this compound are summarized in the table below. This data is essential for guiding the recrystallization process and for verifying the identity and purity of the final product.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂ | [4] |
| Molecular Weight | 167.21 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 153-155 °C | [4] |
| Solubility | Insoluble in water.[5] Slightly soluble in chloroform and methanol.[1][2] Soluble in organic solvents.[5] |
Experimental Protocols
A successful recrystallization relies on the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[6]
Protocol 1: Solvent Screening for Recrystallization
This protocol outlines a systematic approach to identify a suitable solvent for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Test tubes
-
Spatula
-
Heating apparatus (hot plate or water bath)
-
Selection of candidate solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, and Water.
Procedure:
-
Place approximately 50 mg of crude this compound into a small test tube.
-
Add the candidate solvent dropwise at room temperature, swirling after each addition, until a total of 1 mL has been added. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Add more solvent in small portions while heating until the solid dissolves completely. Record the approximate volume of solvent required.
-
Allow the solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the test tube with a glass rod.
-
Once at room temperature, place the test tube in an ice bath to maximize crystal formation.
-
Evaluate the outcome. A good solvent will result in the formation of a significant amount of crystals upon cooling.
-
Repeat this process for each candidate solvent to determine the most suitable one. Based on the known solubility of glutarimide derivatives, ethanol or a mixed solvent system like methanol-ethyl acetate is a promising starting point.[7][8]
Protocol 2: Recrystallization of this compound
This protocol provides a detailed procedure for the purification of this compound using a single-solvent recrystallization method.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Heating apparatus (hot plate with a water or oil bath)
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture to a gentle boil while stirring to dissolve the solid. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, add a small excess of hot solvent to the solution to prevent premature crystallization. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the insoluble impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly. This can be done by leaving them in the Buchner funnel with the vacuum on for a period of time, followed by drying in a vacuum oven at a temperature well below the melting point, or in a desiccator.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (153-155 °C) is indicative of high purity.[4]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
References
- 1. This compound CAS#: 1075-89-4 [amp.chemicalbook.com]
- 2. This compound CAS#: 1075-89-4 [m.chemicalbook.com]
- 3. N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cas 1075-89-4,this compound | lookchem [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. Glutarimide: Synthesis and derivatives_Chemicalbook [chemicalbook.com]
- 8. US3058983A - Preparation of glutarimide compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Cyclization to Form 3,3-Tetramethyleneglutarimide
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3,3-tetramethyleneglutarimide, a key intermediate in the production of the anxiolytic drug Buspirone. The primary synthetic route detailed involves the cyclization of 1,1-cyclopentanediacetic acid with urea under thermal conditions. This method is highlighted for its use of readily available and inexpensive starting materials, straightforward reaction conditions, and high product yields, making it particularly suitable for industrial-scale production.
Introduction
This compound, also known by its IUPAC name 8-azaspiro[4.5]decane-7,9-dione, is a crucial chemical intermediate. Its synthesis is a fundamental step in the manufacturing pathway of several pharmaceuticals, most notably Buspirone. The operational simplicity and efficiency of the cyclization reaction between 1,1-cyclopentanediacetic acid and urea make it an attractive method for researchers and drug development professionals. These notes provide a comprehensive overview of the reaction conditions, detailed experimental protocols, and a summary of the expected outcomes.
Reaction Pathway
The synthesis of this compound is achieved through the thermal condensation of 1,1-cyclopentanediacetic acid and urea. The reaction proceeds with the elimination of ammonia and carbon dioxide, leading to the formation of the stable five-membered imide ring fused to the cyclopentane structure.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Two exemplary protocols for the synthesis of this compound are provided below, based on established methods.
Protocol 1: 0.5 mol Scale Synthesis
-
Reaction Setup:
-
To a suitable reaction vessel, add 93.1 g (0.5 mol) of 1,1-cyclopentanediacetic acid and 42.0 g (0.7 mol) of urea.
-
The molar ratio of 1,1-cyclopentanediacetic acid to urea is 1:1.4.
-
Begin stirring the mixture.
-
-
Cyclization Reaction:
-
Heat the stirred mixture to a temperature of 160-170 °C.
-
Maintain this temperature for 1 hour. The reaction mixture will evolve gases as the cyclization proceeds.
-
-
Work-up and Purification:
-
After 1 hour, discontinue heating and allow the reaction mixture to cool slightly.
-
To the warm crude product, add 450 mL of 50% aqueous ethanol and stir until the solid dissolves.
-
Add 1 g of activated carbon to the solution.
-
Heat the solution to a gentle boil and perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the white, plate-like crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold 50% ethanol.
-
Dry the purified product in a vacuum oven.
-
-
Expected Outcome:
-
Yield: Approximately 74.8 g (89.5%).
-
Appearance: White, flake-like crystals.
-
Melting Point: 154-156 °C.[1]
-
Protocol 2: 0.15 mol Scale Synthesis
-
Reaction Setup:
-
Combine 27.9 g (0.15 mol) of 1,1-cyclopentanediacetic acid and 12.6 g (0.21 mol) of urea in a reaction flask.
-
The molar ratio of 1,1-cyclopentanediacetic acid to urea is 1:1.4.
-
Commence stirring of the solid mixture.
-
-
Cyclization Reaction:
-
Increase the temperature of the mixture to 170-180 °C with continuous stirring.
-
Hold the reaction at this temperature for 1 hour.
-
-
Work-up and Purification:
-
After the reaction is complete, turn off the heat and let the mixture cool down slightly.
-
Add a sufficient volume of 60% aqueous ethanol to dissolve the product.
-
Add 0.5 g of activated carbon to the solution.
-
Perform a hot filtration of the mixture.
-
Allow the filtrate to cool to crystallize the product.
-
Isolate the white crystals by filtration, wash with cold 60% ethanol, and dry under vacuum.
-
-
Expected Outcome:
-
Yield: Approximately 21.2 g (84.6%).
-
Appearance: White, plate-like crystals.
-
Melting Point: 152-154 °C.
-
Data Summary
The following table summarizes the key quantitative data for the described synthetic protocols.
| Parameter | Protocol 1 | Protocol 2 | General Range |
| Starting Materials | |||
| 1,1-Cyclopentanediacetic Acid | 93.1 g (0.5 mol) | 27.9 g (0.15 mol) | - |
| Urea | 42.0 g (0.7 mol) | 12.6 g (0.21 mol) | 1.1 - 1.6 molar eq. |
| Reaction Conditions | |||
| Temperature | 160-170 °C | 170-180 °C | 150-200 °C |
| Time | 1 hour | 1 hour | 0.5 - 2 hours |
| Purification | |||
| Recrystallization Solvent | 50% Ethanol | 60% Ethanol | 30-60% Ethanol |
| Product | |||
| Yield | 74.8 g (89.5%) | 21.2 g (84.6%) | 80.1 - 89.5% |
| Melting Point | 154-156 °C | 152-154 °C | 154-156 °C[1] |
Experimental Workflow
The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.
References
Application Notes and Protocols: Synthesis of Novel Thalidomide Analogues from 3,3-Tetramethyleneglutarimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a proposed methodology for the synthesis of novel thalidomide analogues utilizing 3,3-tetramethyleneglutarimide as a starting material. Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), are of significant interest in drug discovery, particularly for their applications in treating multiple myeloma and other cancers.[1][] The core mechanism of action for many of these compounds involves the E3 ubiquitin ligase Cereblon (CRBN), which, when bound by an IMiD, targets specific proteins for degradation.[][3][4] The introduction of a gem-disubstituted cycloparaffin ring, such as the tetramethylene group in this compound, onto the glutarimide core of thalidomide represents a novel structural modification. This modification may influence the binding affinity to Cereblon, alter the substrate specificity, and potentially lead to new therapeutic properties with an improved safety profile.
Disclaimer: The synthetic protocol for the initial α-amination of this compound is a proposed route based on established methodologies for the α-amination of amides and ketones, as no direct literature precedent for this specific substrate was identified.[5][6][7] Researchers should perform appropriate reaction optimization and safety assessments.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process. The first and key step is the introduction of an amino group at the α-position of the this compound ring to yield the intermediate, 3-amino-3,3-tetramethyleneglutarimide. The second step involves the condensation of this amino-glutarimide intermediate with a substituted phthalic anhydride to form the final thalidomide analogue.
Figure 1: Proposed workflow for the synthesis of novel thalidomide analogues.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-3,3-tetramethyleneglutarimide (Proposed)
This protocol is adapted from general methods for the direct α-amination of amides and lactams.[5][7]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Proposed Quantity | Moles (mmol) |
| This compound | C₉H₁₃NO₂ | 167.21 | 1.67 g | 10.0 |
| Diisopropylamine | C₆H₁₅N | 101.19 | 1.5 mL | 10.5 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 4.2 mL | 10.5 |
| Di-tert-butyl azodicarboxylate (DBAD) | C₁₀H₁₈N₂O₄ | 230.26 | 2.53 g | 11.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Saturated aq. NH₄Cl solution | NH₄Cl | 53.49 | 30 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 100 mL | - |
| Brine | NaCl | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Enolate Formation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add anhydrous THF (30 mL) and diisopropylamine (1.5 mL, 10.5 mmol). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (4.2 mL, 10.5 mmol) dropwise. Stir the solution at -78 °C for 20 minutes, then allow it to warm to 0 °C for 10 minutes to form a solution of lithium diisopropylamide (LDA).
-
Cool the LDA solution back down to -78 °C. In a separate flask, dissolve this compound (1.67 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Amination: Dissolve di-tert-butyl azodicarboxylate (DBAD) (2.53 g, 11.0 mmol) in 10 mL of anhydrous THF and add it dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (30 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product (N-Boc protected amine) is then deprotected. Dissolve the crude material in a 1:1 mixture of dichloromethane and trifluoroacetic acid and stir at room temperature for 2 hours. Remove the solvent under reduced pressure.
-
Purify the crude amine hydrochloride salt by recrystallization or silica gel column chromatography to obtain 3-amino-3,3-tetramethyleneglutarimide hydrochloride.
Expected Outcome:
-
Yield: 40-60% (This is a hypothetical estimate and requires experimental verification).
-
Appearance: White to off-white solid.
-
Hypothetical Characterization Data:
-
¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, NH), 8.5 (br s, 3H, NH₃⁺), 2.5-2.7 (m, 4H, CH₂), 1.6-1.8 (m, 8H, cyclopentyl CH₂).
-
¹³C NMR (DMSO-d₆): δ 175.0 (C=O), 173.5 (C=O), 55.0 (C-NH₂), 45.0 (C-spiro), 35.0 (CH₂), 25.0 (cyclopentyl CH₂).
-
MS (ESI+): m/z = 183.1 [M+H]⁺.
-
Protocol 2: Condensation with 4-Nitrophthalic Anhydride
This protocol is a standard procedure for the synthesis of nitro-thalidomide analogues.[8]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Proposed Quantity | Moles (mmol) |
| 3-Amino-3,3-tetramethyleneglutarimide HCl | C₉H₁₅ClN₂O₂ | 218.68 | 1.09 g | 5.0 |
| 4-Nitrophthalic anhydride | C₈H₃NO₅ | 193.11 | 0.97 g | 5.0 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 25 mL | - |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 0.41 g | 5.0 |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-amino-3,3-tetramethyleneglutarimide hydrochloride (1.09 g, 5.0 mmol), 4-nitrophthalic anhydride (0.97 g, 5.0 mmol), sodium acetate (0.41 g, 5.0 mmol), and glacial acetic acid (25 mL).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) with stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes.
-
Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield the novel 4-nitro-thalidomide analogue. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Expected Outcome:
-
Yield: 70-85%.
-
Appearance: Pale yellow solid.
-
Hypothetical Characterization Data:
-
¹H NMR (DMSO-d₆): δ 11.3 (s, 1H, NH), 8.1-8.5 (m, 3H, Ar-H), 2.6-2.8 (m, 4H, CH₂), 1.7-1.9 (m, 8H, cyclopentyl CH₂).
-
¹³C NMR (DMSO-d₆): δ 174.0, 172.5, 167.0, 165.0 (C=O), 150.0, 136.0, 133.0, 128.0, 125.0, 123.0 (Ar-C), 60.0 (C-N), 45.0 (C-spiro), 35.0 (CH₂), 25.0 (cyclopentyl CH₂).
-
MS (ESI+): m/z = 358.1 [M+H]⁺.
-
Biological Context: Signaling Pathway
Thalidomide and its analogues exert their therapeutic effects primarily by binding to Cereblon (CRBN), a component of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[3][4] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by CRL4^CRBN^.[4] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the developmental transcription factor SALL4.[][9] The degradation of Ikaros and Aiolos is crucial for the anti-myeloma and immunomodulatory effects.[9] The degradation of SALL4 is linked to the teratogenic effects of thalidomide.[3]
Figure 2: General signaling pathway of thalidomide analogues.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Free Amino Group Transfer via α‐Amination of Native Carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Amination of Amides and Ketones - ChemistryViews [chemistryviews.org]
- 8. US20080064876A1 - Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Note: Monitoring 3,3-Tetramethyleneglutarimide Reactions by High-Performance Liquid Chromatography
Introduction
3,3-Tetramethyleneglutarimide is a cyclic imide that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty polymers.[1][2][3] Its molecular structure consists of a five-membered imide ring fused to a glutarimide backbone.[1] The efficient synthesis of this compound requires precise monitoring of the reaction progress to optimize yield and minimize impurities. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the qualitative and quantitative analysis of chemical reactions, offering the necessary sensitivity and selectivity for this purpose.[4] This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for monitoring the formation of this compound.
Principle
The analytical method outlined below utilizes reversed-phase chromatography to separate this compound from starting materials and potential byproducts. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[4][5] Due to the presence of carbonyl functionalities, this compound possesses a chromophore that allows for detection using an ultraviolet (UV) detector.[1] The concentration of the product can be quantified by comparing its peak area to that of a calibration curve prepared from a reference standard.
Experimental Protocol
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary solvent pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
-
Reagents:
-
HPLC grade acetonitrile (ACN).
-
HPLC grade water.
-
This compound reference standard.
-
Reaction mixture components (e.g., 1,1-cyclopentanediacetic acid, urea).[2]
-
Chromatographic Conditions
A summary of the proposed HPLC conditions is provided in the table below. These conditions are a starting point and may require optimization for specific reaction matrices.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standards:
-
Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.
-
Quench the reaction immediately by diluting the aliquot in a known volume of mobile phase (e.g., 950 µL in a 1.5 mL vial) to achieve a suitable concentration for HPLC analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Data Presentation
The following table presents illustrative performance data for the proposed HPLC method. This data is hypothetical and serves as a target for method validation.
| Parameter | Expected Performance |
| Retention Time (RT) | ~ 4.5 min |
| **Linearity (R²) ** | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~ 1.5 µg/mL |
| Precision (%RSD) | < 2% |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for monitoring a this compound synthesis reaction and the logical relationship of the analytical process.
Caption: Experimental workflow for HPLC monitoring of a synthesis reaction.
Caption: Logical flow of the analytical method implementation.
Conclusion
The proposed reversed-phase HPLC method provides a reliable and efficient means for monitoring the synthesis of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. By accurately quantifying the formation of the product over time, researchers and process chemists can effectively optimize reaction conditions, leading to improved yields and purity. It is recommended to perform a full method validation to ensure its suitability for a specific reaction matrix and intended purpose.
References
Application Notes and Protocols for the Scalable Synthesis of 3,3-Tetramethyleneglutarimide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,3-Tetramethyleneglutarimide, also known as 8-azaspiro[4.5]decane-7,9-dione, is a key chemical intermediate with significant applications in the pharmaceutical industry.[1][2] Its primary use is as a precursor in the synthesis of anxiolytic drugs, most notably Buspirone.[1] The structural motif of a glutarimide is found in numerous bioactive molecules, making its efficient and scalable synthesis a topic of considerable interest for industrial applications.[3] This document provides detailed protocols for the scalable synthesis of this compound, presents quantitative data for comparison, and illustrates the key chemical pathways and workflows.
The compound is a white to off-white crystalline solid, soluble in organic solvents and insoluble in water.[4] Due to its role in the production of pharmaceuticals, ensuring a high-purity, cost-effective, and scalable manufacturing process is critical.
Applications in Drug Development
The principal industrial application of this compound is as a starting material for the synthesis of Buspirone, an anxiolytic agent. The glutarimide ring system is a versatile scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. The availability of a robust synthetic route for this compound is therefore a crucial step in the supply chain for these pharmaceuticals.
Synthetic Pathways and Protocols
Two primary scalable synthetic routes for this compound are presented below. The choice of method may depend on the availability of starting materials, desired purity, and the scale of production.
Method 1: From 3,3-Tetramethyleneglutaric Anhydride
This is a direct and efficient method that involves the reaction of 3,3-tetramethyleneglutaric anhydride with a source of ammonia, such as urea or ammonia gas. The reaction proceeds via the formation of a glutaramic acid intermediate, which then cyclizes upon heating to form the imide.
Caption: Reaction pathway for the synthesis of this compound from its anhydride.
Experimental Protocol:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 3,3-tetramethyleneglutaric anhydride and urea.
-
Reagents: For every 1 mole of the anhydride, add 1.1 to 1.5 moles of urea.
-
Heating: Heat the mixture to 180-200°C. The mixture will melt and start to evolve ammonia and carbon dioxide.
-
Reaction Time: Maintain the temperature for 2-4 hours, or until the evolution of gas ceases.
-
Cooling and Isolation: Allow the reaction mixture to cool to approximately 100°C and then pour it into water with vigorous stirring to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol or isopropanol to yield pure this compound.
Method 2: From 1,1-Cyclopentanediacetic Acid Monoamide
This method is analogous to a patented process for the synthesis of a similar compound, 3,3-pentamethylene glutarimide, and is well-suited for industrial scale-up.[5] It involves the cyclization of 1,1-cyclopentanediacetic acid monoamide in the presence of a catalyst.
Experimental Protocol:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer and a Dean-Stark apparatus for water removal, add 1,1-cyclopentanediacetic acid monoamide, a high-boiling inert solvent such as toluene or xylene, and a catalytic amount of glacial acetic acid.
-
Reagents and Solvent: Use a molar ratio of approximately 1:1.5 to 1:3 for the monoamide to the solvent. The catalyst loading can be around 0.1 to 0.2 molar equivalents.
-
Azeotropic Distillation: Heat the mixture to reflux (approximately 110-140°C, depending on the solvent) and collect the water formed during the reaction in the Dean-Stark trap.
-
Reaction Time: Continue the reaction for 18-26 hours, or until no more water is collected.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Washing and Drying: Filter the solid product and wash it with a small amount of cold solvent. The product can be further purified by washing with a dilute aqueous ammonia solution followed by water to remove any unreacted starting material. Dry the final product in an oven at 80°C.
Quantitative Data Summary
The following tables summarize the typical reaction parameters and outcomes for the scalable synthesis of glutarimides based on the described methods.
Table 1: Synthesis from 3,3-Tetramethyleneglutaric Anhydride
| Parameter | Value |
| Starting Material | 3,3-Tetramethyleneglutaric Anhydride |
| Reagent | Urea |
| Molar Ratio (Anhydride:Urea) | 1 : 1.1 - 1.5 |
| Temperature | 180-200°C |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
| Purity (after recrystallization) | >99% |
Table 2: Synthesis from 1,1-Cyclopentanediacetic Acid Monoamide
| Parameter | Value |
| Starting Material | 1,1-Cyclopentanediacetic Acid Monoamide |
| Solvent | Toluene or Xylene |
| Catalyst | Glacial Acetic Acid |
| Temperature | 110-140°C (Reflux) |
| Reaction Time | 18-26 hours |
| Typical Yield | 90-98%[5] |
| Purity | >99%[5] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the industrial production of this compound and its connection to pharmaceutical manufacturing.
Caption: General experimental workflow for the production of this compound.
Caption: Logical relationship from scalable synthesis to pharmaceutical application.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. Store the compound in a cool, dry place away from incompatible materials.
Disclaimer: The protocols provided are intended for informational purposes for qualified individuals and should be adapted and optimized for specific laboratory or industrial conditions. All procedures should be carried out with appropriate safety precautions.
References
- 1. US3058983A - Preparation of glutarimide compounds - Google Patents [patents.google.com]
- 2. KR880002625B1 - Glutarimide derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Glutarimide: Synthesis and derivatives_Chemicalbook [chemicalbook.com]
- 5. CN103450080A - Preparation method of 3,3-pentamethylene glutarimide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Common byproducts in 3,3-tetramethyleneglutarimide synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3,3-tetramethyleneglutarimide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: this compound is commonly synthesized through the cyclization of 3,3-tetramethyleneglutaric acid derivatives. A prevalent method involves the reaction of 3,3-tetramethyleneglutaric anhydride with a nitrogen source, such as ammonia or urea, under elevated temperatures. Another approach is the direct thermal or acid-catalyzed cyclization of 3,3-tetramethyleneglutaric acid monoamide.
Q2: What are the typical physical properties of this compound?
A2: this compound is a white to off-white crystalline solid.[1][2] It is soluble in many organic solvents but has low solubility in water.[1]
Q3: What are the primary applications of this compound in research and development?
A3: this compound serves as a key intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients.[1][2] Notably, it is a building block for the anxiolytic drug Buspirone.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Q: My final product has a low melting point and appears impure. What are the likely byproducts?
A: The most common impurities in the synthesis of this compound are typically related to incomplete reaction or side reactions involving the starting materials. The primary byproducts include:
-
3,3-Tetramethyleneglutaric Acid: This diacid can be present if the starting anhydride was exposed to moisture and hydrolyzed, or if it is an unreacted starting material in syntheses commencing from the diacid. Its presence will make the crude product acidic.
-
3,3-Tetramethyleneglutaric Acid Monoamide: As the direct precursor to the imide, this monoamide will be a significant impurity if the cyclization reaction does not go to completion.
-
Polymeric Byproducts: High reaction temperatures, especially in the absence of a solvent, can sometimes lead to the formation of polymeric materials, which can be difficult to remove.
Q: How can I test for the presence of these byproducts?
A: A simple pH test of a solution of your crude product in a polar solvent can indicate the presence of acidic impurities like 3,3-tetramethyleneglutaric acid. Thin Layer Chromatography (TLC) can be used to visualize the presence of multiple components. High-Performance Liquid Chromatography (HPLC) is a more quantitative method to determine the purity of your product and identify the relative amounts of byproducts.[3]
Q: What is the recommended procedure for removing these common byproducts?
A: A common and effective method for purifying this compound involves washing the crude product with a dilute basic solution, followed by recrystallization. A wash with a weak ammonia solution is often employed to remove acidic byproducts.[3][4]
Quantitative Data on Purification
The following table provides illustrative data on the effectiveness of a typical purification protocol involving a wash with weak ammonia followed by recrystallization.
| Analyte | Crude Product Purity (Area % by HPLC) | Purified Product Purity (Area % by HPLC) |
| This compound | 85.2% | 99.8% |
| 3,3-Tetramethyleneglutaric Acid | 8.5% | < 0.1% |
| 3,3-Tetramethyleneglutaric Acid Monoamide | 5.1% | < 0.1% |
| Other Impurities | 1.2% | Not Detected |
Experimental Protocol: Purification of this compound
This protocol describes a general procedure for the removal of acidic byproducts from crude this compound.
Materials:
-
Crude this compound
-
Weak ammonia solution (e.g., 1-2% aqueous solution)
-
Deionized water
-
Suitable solvent for recrystallization (e.g., ethanol, ethyl acetate, or a mixture)
-
Standard laboratory glassware (beakers, flasks, Büchner funnel, etc.)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Slurry Wash: a. Transfer the crude this compound to a beaker. b. Add the weak ammonia solution to the crude product to form a slurry. The amount of ammonia solution should be sufficient to fully suspend the solid. c. Stir the slurry at room temperature for 30-60 minutes. This will neutralize and dissolve the acidic byproducts. d. Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Water Wash: a. Wash the filter cake with several portions of deionized water to remove any residual ammonia and ammonium salts. b. Continue washing until the pH of the filtrate is neutral.
-
Drying: a. Press the filter cake to remove as much water as possible. b. Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Recrystallization (Optional, for higher purity): a. Dissolve the dried product in a minimum amount of a hot, suitable recrystallization solvent. b. Allow the solution to cool slowly to room temperature to form crystals. c. Cool the mixture further in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. e. Dry the final product in a vacuum oven.
Visualization of Troubleshooting Workflow
The following diagram illustrates the logical steps for troubleshooting an impure this compound synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 1075-89-4 [amp.chemicalbook.com]
- 3. CN103450080A - Preparation method of 3,3-pentamethylene glutarimide - Google Patents [patents.google.com]
- 4. CN103450080B - A kind of preparation method of 3,3-pentamethylene glutarimide - Google Patents [patents.google.com]
Troubleshooting low yield in the N-alkylation of 3,3-tetramethyleneglutarimide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of 3,3-tetramethyleneglutarimide. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during this chemical transformation.
Troubleshooting Guides and FAQs
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the N-alkylation of this compound.
Question 1: My N-alkylation reaction is resulting in a low yield or is not proceeding to completion. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the N-alkylation of this compound can be attributed to several factors, primarily revolving around suboptimal reaction conditions. The key areas to investigate are the choice of base, solvent, reaction temperature, and the reactivity of the alkylating agent.
Troubleshooting Steps:
-
Base Selection: The base is crucial for deprotonating the imide nitrogen, thus forming the nucleophilic imide anion.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used for N-alkylation of imides.[1] Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents.
-
Strong Bases (e.g., NaH): For less reactive alkylating agents or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent can be employed.
-
-
Solvent Choice: The solvent plays a critical role in dissolving the reactants and facilitating the reaction.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are standard choices for this reaction as they effectively solvate the imide anion.[1]
-
-
Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS is recommended.
-
Alkylating Agent Reactivity: The nature of the alkylating agent significantly impacts the reaction rate. The general order of reactivity for alkyl halides is I > Br > Cl. If you are using a less reactive alkyl chloride, consider switching to the corresponding bromide or iodide. The addition of a catalytic amount of potassium iodide (KI) can sometimes improve the reactivity of alkyl chlorides and bromides.
-
Anhydrous Conditions: The presence of water can quench the imide anion and hydrolyze the alkylating agent, leading to lower yields. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used, especially when working with strong bases like NaH.
Question 2: I am observing the formation of a significant side product. What could it be and how can I minimize its formation?
Answer:
A common side reaction in the alkylation of amides and imides is O-alkylation, leading to the formation of an isoimide species. While N-alkylation is generally thermodynamically favored, O-alkylation can occur under certain conditions, particularly with highly electrophilic alkylating agents and in the presence of certain bases.
Troubleshooting Steps:
-
Choice of Base and Solvent: The combination of a weaker base like K₂CO₃ in a solvent like DMF at elevated temperatures may sometimes favor the formation of O-alkylated products. Using a stronger base like NaH to fully form the imide anion before adding the alkylating agent can often favor N-alkylation.
-
Reaction Conditions: Lowering the reaction temperature may help to improve the selectivity for N-alkylation over O-alkylation.
-
Nature of the Alkylating Agent: Harder alkylating agents (e.g., alkyl sulfates) may have a higher propensity for O-alkylation compared to softer alkyl halides.
Question 3: How can I be sure that my starting this compound is pure and suitable for the reaction?
Answer:
The purity of the starting material is critical for a successful reaction. This compound should be a white to off-white crystalline solid. You can check its purity by measuring its melting point, which is reported to be in the range of 153-155 °C. Impurities can be removed by recrystallization.
Quantitative Data Summary
The following table summarizes various reported conditions for the N-alkylation of imides, which can serve as a starting point for optimizing the reaction for this compound.
| Imide Substrate | Base | Solvent | Alkylating Agent | Temperature (°C) | Yield (%) | Reference |
| General Imides | K₂CO₃ | DMF | Alkyl Halide | Reflux | Not Specified | ResearchGate |
| General Imides | K₂CO₃ | DMF | Alkyl Halide | 80 | Not Specified | ResearchGate |
| Phthalimide | KOH | Ionic Liquid | Alkyl Halide | 20-80 | High | Synthesis, 2004, 208-212 |
| General Amides | K₃PO₄ | MeCN | Alkyl Bromide | 50 | Moderate to Good | eScholarship |
Experimental Protocols
General Protocol for the N-Alkylation of this compound:
This protocol is a generalized procedure based on common practices for the N-alkylation of imides.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Alkyl Halide (e.g., Alkyl Bromide or Iodide)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add anhydrous DMF to dissolve the imide.
-
Add finely ground and dried potassium carbonate (1.5 - 2.0 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 - 1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the general reaction scheme for the N-alkylation of this compound.
Caption: Troubleshooting workflow for low yield.
Caption: N-alkylation of this compound.
References
Improving the purity of synthesized 3,3-tetramethyleneglutarimide
Welcome to the technical support center for the synthesis and purification of 3,3-tetramethyleneglutarimide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of pure this compound?
A1: Pure this compound is a white to off-white crystalline solid.[1][2] Key properties are summarized in the table below. Deviations from these values, particularly in the melting point, may indicate the presence of impurities.
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| Appearance | White to off-white crystalline powder/solid[1][2] |
| Melting Point | 153-156 °C[2][3] |
| Solubility | Insoluble in water; Slightly soluble in Chloroform and Methanol[1][2] |
| Synonyms | 8-Azaspiro[4.5]decane-7,9-dione, 1,1-Cyclopentanediacetimide[2] |
Q2: What is a common synthetic route for this compound?
A2: A frequently cited method involves the reaction of 1,1-cyclopentane diacetic acid with urea.[3] This reaction is typically performed at elevated temperatures. The resulting crude product is then purified, often by recrystallization, to yield the final white crystalline compound.[3] It serves as a key intermediate in the synthesis of the anti-anxiety drug Buspirone.[2][3]
Q3: What are potential impurities in the synthesis of this compound?
A3: Impurities can arise from several sources, including unreacted starting materials (e.g., 1,1-cyclopentane diacetic acid), side-products from the cyclization reaction, or degradation products. Given its role as a pharmaceutical intermediate, related substances in the Buspirone synthesis pathway could also be present if cross-contamination occurs.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification process.
Problem 1: Product is off-color (e.g., yellow, brown, or tan).
Q: My final product is not a white crystalline solid as expected. It has a distinct yellow or brown tint. What causes this and how can I purify it?
A: An off-color appearance is a common indicator of thermal degradation byproducts or residual colored impurities from the starting materials or reaction. The most effective method to remove these impurities is through recrystallization with activated (decolorizing) carbon. The carbon adsorbs the colored impurities, which are then removed by hot filtration.
-
Corrective Action: Perform a recrystallization using a suitable solvent (e.g., 30-60% ethanol in water) and add a small amount of activated carbon to the hot solution before filtration.[3] See the detailed protocol for "Recrystallization with Decolorizing Carbon" below.
Problem 2: The melting point of the synthesized product is low and/or has a broad range.
Q: I measured the melting point of my product, and it is 145-150 °C, which is lower and broader than the literature value of 153-156 °C. What does this signify?
A: A depressed and broad melting point range is a classic sign of an impure compound. The impurities disrupt the crystal lattice of the solid, requiring less energy to melt. The breadth of the range often correlates with the level of impurity.
-
Corrective Action: The product requires further purification. Recrystallization is the primary method to improve purity and achieve a sharp melting point within the expected range.[6] If recrystallization fails to improve the melting point, column chromatography may be necessary to separate impurities with similar solubility profiles.
Problem 3: The product fails to crystallize from the solution.
Q: I have dissolved my crude product in a hot solvent for recrystallization, but upon cooling, it either remains in solution or separates as an oil. What should I do?
A: This issue, often called "oiling out," can occur for several reasons:
-
Excess Solvent: Too much solvent was used, and the solution is not saturated enough for crystals to form upon cooling.
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for the compound, even at low temperatures, or the compound may have very low solubility, leading to precipitation instead of crystallization.
-
High Impurity Level: A high concentration of impurities can inhibit the formation of a crystal lattice.
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over slow crystal growth.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure this compound.
-
Reduce Solvent Volume: If too much solvent was added, gently heat the solution to boil off some of the solvent to increase the concentration, then allow it to cool slowly again.[7]
-
Re-evaluate Solvent System: You may need to screen for a better solvent or use a two-solvent system. A good single solvent dissolves the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the first solvent and insoluble in the second, and the two solvents must be miscible.[7][8]
-
Allow for Slow Cooling: Ensure the hot, saturated solution is allowed to cool to room temperature slowly without disturbance before moving it to an ice bath.[7]
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the standard procedure for purifying a solid compound using a single solvent.
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures (e.g., an ethanol/water mixture).[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise to just dissolve the solid completely.[7] Keep the solution at or near its boiling point during this process.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.[6]
-
Cooling and Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[9]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in the air on the filter or in a desiccator. Determine the melting point and yield of the purified product.
Protocol 2: Use of Decolorizing Carbon
This procedure should be integrated into the recrystallization protocol to remove colored impurities.
-
Dissolve Crude Product: Following Step 2 of the Single-Solvent Recrystallization protocol, dissolve the crude product in the minimum amount of hot solvent.
-
Cool Slightly: Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when the carbon is added.
-
Add Activated Carbon: Add a very small amount of activated carbon (a spatula tip's worth, typically 1-2% of the solute's weight) to the solution.[6]
-
Reheat and Swirl: Gently swirl the flask and reheat the mixture to boiling for a few minutes to ensure the impurities are adsorbed onto the carbon.[9]
-
Perform Hot Filtration: Remove the carbon and any other solid impurities via hot gravity filtration as described in Protocol 1, Step 3. The filtrate should be colorless.
-
Proceed with Crystallization: Continue with the cooling and crystallization steps (Steps 4-7) from the Single-Solvent Recrystallization protocol.
Purity Improvement Workflows
The following diagrams illustrate the logical steps for synthesis, purification, and troubleshooting.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for purity issues with synthesized this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 1075-89-4 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 1075-89-4 [chemicalbook.com]
- 5. This compound CAS#: 1075-89-4 [m.chemicalbook.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
Challenges in the scale-up of 3,3-tetramethyleneglutarimide production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3,3-tetramethyleneglutarimide, a key intermediate in the production of pharmaceuticals such as Buspirone.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent laboratory and industrial synthesis method involves the reaction of 1,1-cyclopentanediacetic acid with urea.[3] An alternative route starts from 2,2-dimethylsuccinic acid derivatives and ammonia or primary amines.[4] this compound is also known by its systematic name, 8-azaspiro[4.5]decane-7,9-dione.[1][5]
Q2: What are the primary scale-up challenges for this synthesis?
A2: Scaling up the production of this compound presents several challenges, including:
-
Reaction Control: The reaction is typically conducted at elevated temperatures (150-200 °C), which can pose challenges for consistent temperature management in large reactors.[3]
-
Product Purification: Achieving high purity on a large scale can be difficult. Recrystallization is a common method, but solvent selection and handling large volumes of solids require careful optimization.[3]
-
By-product Formation: Inadequate temperature control or incorrect stoichiometry can lead to the formation of impurities that are difficult to remove.
-
Thermal Safety: Exothermic reactions, if not properly controlled, can lead to thermal runaway, a significant safety hazard in large-scale production.[6][7]
Q3: What are the typical yields for the synthesis of this compound?
A3: The reported yields for the synthesis from 1,1-cyclopentanediacetic acid and urea are in the range of 80.1% to 89.5%.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect molar ratio of reactants. - Loss of product during workup and purification. | - Increase reaction time or temperature within the recommended range (150-200 °C).[3] - Verify the molar ratio of 1,1-cyclopentanediacetic acid to urea (recommended 1:1.1 to 1:1.6).[3] - Optimize the recrystallization solvent and procedure to minimize product loss. |
| Product Impurities/Low Purity | - Formation of by-products due to excessive temperature. - Incomplete removal of unreacted starting materials. - Inefficient purification. | - Ensure precise temperature control during the reaction. - Wash the crude product thoroughly. - Perform recrystallization with a suitable solvent system (e.g., 30-60% ethanol) and activated carbon.[3] |
| Poor Solubility of Reactants | - Inappropriate solvent or reaction medium. | - The reaction between 1,1-cyclopentanediacetic acid and urea is often carried out as a melt, without a solvent.[3] Ensure adequate mixing to promote contact between the reactants. |
| Discoloration of Final Product | - Presence of impurities. - Degradation of the product at high temperatures. | - Use activated carbon during recrystallization to remove colored impurities.[3] - Avoid prolonged exposure to high temperatures. |
| Difficulty in Isolating the Product | - Product crashing out of solution too quickly, leading to small particle size and difficult filtration. - Incomplete crystallization. | - Control the cooling rate during recrystallization to allow for the formation of larger crystals. - Ensure the solution is sufficiently concentrated before cooling. |
Experimental Protocols
Synthesis of 1,1-Cyclopentanediacetic Acid
This precursor can be synthesized from the intermediate β,β-tetramethylene-α,α'-dicyanoglutarimide. The process involves the hydrolysis of this intermediate.
Materials:
-
β,β-tetramethylene-α,α'-dicyanoglutarimide
-
Water
-
Sulfuric acid (98%)
-
Isopropanol
-
Activated charcoal
Procedure:
-
To a suitable reaction vessel, add the crude, wet filter cake of β,β-tetramethylene-α,α'-dicyanoglutarimide.
-
Add water and heat the mixture to 130 °C, allowing for the evolution of gas.
-
Continue heating and adding water in portions until gas evolution ceases.
-
Add a larger volume of water and reflux the mixture for approximately 4 hours.
-
Cool the mixture to 10 °C to crystallize the 1,1-cyclopentanediacetic acid.
-
Filter the solid product and wash it with cold water.
-
For purification, dissolve the crude product in a mixture of isopropanol and water, add activated charcoal, and heat to boiling.
-
Filter the hot solution and add more water to the filtrate.
-
Cool the solution to 10 °C to induce crystallization, then filter and dry the purified product. A yield of approximately 90% can be expected.[4]
Synthesis of this compound
This protocol is based on the reaction of 1,1-cyclopentanediacetic acid and urea.
Materials:
-
1,1-Cyclopentanediacetic acid
-
Urea
-
Ethanol (30-60%)
-
Activated carbon
Procedure:
-
In a reaction vessel equipped with a stirrer, combine 1,1-cyclopentanediacetic acid and urea in a molar ratio of 1:1.1 to 1:1.6.
-
Heat the mixture with stirring to a temperature between 150-200 °C.
-
Maintain the reaction at this temperature for 0.5 to 2 hours.
-
After the reaction is complete, cool the mixture slightly.
-
Add 30-60% ethanol to dissolve the crude product.
-
Add activated carbon to the solution and heat to facilitate the removal of impurities.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool, inducing the crystallization of the white, crystalline this compound.
-
Filter the crystals and dry them. The expected yield is between 80.1% and 89.5%, with a melting point of 154-156 °C.[3]
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | 1,1-Cyclopentanediacetic acid, Urea | [3] |
| Molar Ratio (Acid:Urea) | 1:1.1 - 1:1.6 | [3] |
| Reaction Temperature | 150 - 200 °C | [3] |
| Reaction Time | 0.5 - 2 hours | [3] |
| Purification Method | Recrystallization from 30-60% ethanol with activated carbon | [3] |
| Yield | 80.1 - 89.5% | [3] |
| Melting Point | 154 - 156 °C | [3] |
Visualizations
References
- 1. apicule.com [apicule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN1085895A - 8-azaspiro [4,5] decane-7, the preparation method of 9-dione compounds - Google Patents [patents.google.com]
- 4. US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate - Google Patents [patents.google.com]
- 5. 1075-89-4|8-Azaspiro[4.5]decane-7,9-dione|BLD Pharm [bldpharm.com]
- 6. icheme.org [icheme.org]
- 7. tuvsud.com [tuvsud.com]
Stability of 3,3-tetramethyleneglutarimide under acidic and basic conditions
Welcome to the technical support center for 3,3-tetramethyleneglutarimide. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a chemical compound featuring a glutarimide ring with a spirocyclic cyclopentane at the 3-position. It is primarily used as a key intermediate in the synthesis of pharmaceuticals, most notably the anxiolytic drug buspirone.
Q2: How stable is the glutarimide ring in this compound?
A2: The glutarimide ring is a cyclic imide, which is generally susceptible to hydrolysis. The stability is highly dependent on pH and temperature. The synthesis of molecules containing a glutarimide ring can be challenging due to the ring's inherent instability, particularly under aqueous basic conditions which can lead to ring-opening.[1]
Q3: What happens to this compound under acidic or basic conditions?
A3: Under both acidic and basic conditions, this compound is expected to undergo hydrolysis, where the imide bond is cleaved. This reaction opens the glutarimide ring to form 1,1-cyclopentanediacetic acid monoamide. Under more vigorous conditions, this monoamide can be further hydrolyzed to 1,1-cyclopentanediacetic acid. Glutarimides are known to be particularly unstable in aqueous basic solutions.[1]
Q4: What are the expected degradation products of this compound?
A4: The primary degradation product from a single hydrolysis event is 1,1-cyclopentanediacetic acid monoamide. The secondary degradation product, resulting from the hydrolysis of the remaining amide, is 1,1-cyclopentanediacetic acid.
Troubleshooting Guides
Q5: I ran a reaction with this compound in a basic solution and my yield was very low. What could be the cause?
A5: Low yields in basic conditions are often due to the degradation of the glutarimide ring.[1] The imide functionality is susceptible to base-catalyzed hydrolysis.
-
Recommendation: If possible, switch to anhydrous or non-aqueous basic conditions. For reactions like the Suzuki-Miyaura coupling that typically use a base in aqueous solvents, a modified anhydrous protocol using a fluoride-based salt instead of a carbonate base may improve yields.[1] If aqueous conditions are unavoidable, consider lowering the temperature and reaction time to minimize degradation. Monitor the reaction progress closely using an appropriate analytical technique like HPLC or TLC.
Q6: My analytical results (e.g., HPLC, LC-MS) show an unexpected peak when working with this compound. How can I identify it?
A6: An unexpected peak is likely a degradation product.
-
Step 1: Characterize the Peak. Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak. The primary hydrolysis product, 1,1-cyclopentanediacetic acid monoamide, would have an M+H⁺ of 186.22 g/mol (C₉H₁₅NO₃), an increase of 18.01 g/mol (the mass of water) from the parent compound (M+H⁺ of 168.21 g/mol for C₉H₁₃NO₂).
-
Step 2: Perform a Forced Degradation Study. Intentionally degrade a small sample of your starting material under mild acidic and basic conditions (see Experimental Protocols section below). Analyze the resulting mixture. If your unknown peak matches the retention time and mass of the product generated in the forced degradation study, you have likely identified it as the hydrolysis product.
-
Step 3: Structural Elucidation. For definitive identification, isolate the impurity and perform structural analysis using techniques like NMR spectroscopy.
Q7: How can I prevent the degradation of this compound during my experiments or storage?
A7: To minimize degradation:
-
Control pH: Avoid strongly acidic and, especially, strongly basic aqueous solutions. Aim for neutral or weakly acidic conditions (pH 4-6) if possible.
-
Control Temperature: Hydrolysis reactions are accelerated by heat. Conduct reactions at the lowest effective temperature. For long-term storage, keep the compound in a cool, dry place.
-
Use Anhydrous Solvents: When working with reagents that could promote hydrolysis (e.g., bases), use anhydrous solvents to limit the availability of water.
Data Presentation
The following table shows illustrative results from a forced degradation study on this compound. Researchers can use this format to tabulate their own findings.
Table 1: Example Data from a Forced Degradation Study of this compound
| Stress Condition | Time (hours) | Temperature (°C) | % this compound Remaining | % Degradation Product 1* Formed |
| 0.1 M HCl | 0 | 60 | 100.0 | 0.0 |
| 2 | 60 | 98.5 | 1.5 | |
| 6 | 60 | 95.2 | 4.8 | |
| 12 | 60 | 90.1 | 9.9 | |
| 0.1 M NaOH | 0 | 60 | 100.0 | 0.0 |
| 2 | 60 | 85.3 | 14.7 | |
| 6 | 60 | 65.8 | 34.2 | |
| 12 | 60 | 48.9 | 51.1 |
*Degradation Product 1: 1,1-Cyclopentanediacetic acid monoamide
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a typical forced degradation (stress testing) study to assess the stability of this compound in acidic and basic conditions. The goal is to induce partial degradation (typically 5-20%) to identify degradation products and establish the stability profile.[2]
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV or MS detector
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.[2]
-
Acidic Stress Solution: Prepare a 0.1 M HCl solution in HPLC-grade water.
-
Basic Stress Solution: Prepare a 0.1 M NaOH solution in HPLC-grade water.
3. Degradation Procedure:
-
Acid Hydrolysis:
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of 0.1 M HCl.
-
Cap the vial and place it in a water bath or oven at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the reaction.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of 0.1 M NaOH.
-
Cap the vial and maintain at 60°C.
-
Withdraw aliquots at the same time points as the acid hydrolysis.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of HPLC-grade water and subjecting it to the same temperature conditions.
4. Analytical Method:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A reverse-phase C18 column is often a good starting point.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with (A) 0.1% Formic acid in water and (B) Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or MS detection.
-
Injection Volume: 10 µL
-
-
Validate the method for specificity, linearity, accuracy, and precision as per ICH guidelines.
5. Data Analysis:
-
Calculate the percentage of the remaining this compound and the percentage of each degradation product formed at each time point.
-
Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.
Visualizations
Caption: Hydrolysis of this compound under acidic and basic conditions.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting tree for identifying unknown peaks in analytical data.
References
Preventing side reactions during the synthesis of 3,3-tetramethyleneglutarimide derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of 3,3-tetramethyleneglutarimide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound and its derivatives?
A1: The most prevalent side reactions include hydrolysis of the glutarimide ring, incomplete cyclization, and formation of byproducts during N-alkylation. The glutarimide ring is susceptible to opening under aqueous basic or acidic conditions, especially with heating.[1][2] Incomplete cyclization of the precursor can result in lower yields. N-alkylation reactions can sometimes lead to over-alkylation or side reactions if not properly controlled.
Q2: How can I minimize the hydrolysis of the glutarimide ring during the reaction and work-up?
A2: To minimize hydrolysis, it is crucial to control the pH and temperature. Avoid strongly basic or acidic aqueous conditions, particularly at elevated temperatures.[3] During work-up, use mild quenching and extraction conditions. If your product is sensitive, consider using buffered solutions for extraction. It is also advisable to minimize the exposure time to aqueous environments.
Q3: What is the best method to synthesize the this compound precursor, 3,3-tetramethyleneglutaric anhydride?
A3: A reliable method is the dehydration of 1,1-cyclopentanediacetic acid. This can be achieved by heating the diacid with a dehydrating agent such as acetic anhydride. The resulting anhydride can often be purified by distillation or recrystallization.
Q4: I am observing a low yield in the final cyclization step to form the glutarimide. What are the likely causes?
A4: Low yields in the cyclization of 3,3-tetramethyleneglutaric anhydride with a nitrogen source like urea can be due to several factors. Incomplete reaction is a common issue, which can be addressed by optimizing the reaction time and temperature. Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times compared to conventional heating.[4] Another cause could be the quality of the starting materials; ensure both the anhydride and urea are pure and dry.
Q5: What are the key considerations for N-alkylation of this compound?
A5: Key considerations for N-alkylation include the choice of base, solvent, and alkylating agent. A common challenge is preventing over-alkylation. Using a suitable base and controlling the stoichiometry of the alkylating agent are crucial. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptoms:
-
Low isolated yield of the final product after purification.
-
TLC analysis of the crude reaction mixture shows a significant amount of starting material (3,3-tetramethyleneglutaric anhydride) or the formation of a more polar spot corresponding to the hydrolyzed diacid.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Optimize Reaction Conditions: Increase the reaction time or temperature. Consider using microwave irradiation, which has been shown to provide higher yields in shorter times.[4] |
| Hydrolysis of Anhydride | Ensure Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reagent Ratio | Adjust Stoichiometry: Ensure the correct molar ratio of 3,3-tetramethyleneglutaric anhydride to urea is used. A slight excess of urea may be beneficial. |
| Inefficient Purification | Optimize Purification Method: Recrystallization is a common method for purification. Experiment with different solvent systems to maximize recovery. |
Issue 2: Presence of Impurities in the Final Product
Symptoms:
-
Multiple spots on TLC of the purified product.
-
Unexpected peaks in the 1H or 13C NMR spectrum.
-
Melting point of the product is broad or lower than the literature value.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Glutarimide Ring Hydrolysis | Modify Work-up Procedure: Use a non-aqueous work-up if possible. If an aqueous wash is necessary, use cold, neutral water and minimize contact time. Extract the product quickly into an organic solvent. |
| Unreacted Starting Materials | Improve Purification: If unreacted anhydride or urea is present, optimize the recrystallization process. Column chromatography can also be employed for more difficult separations. |
| Formation of Side Products | Analyze and Identify: Use techniques like LC-MS or NMR to identify the structure of the side product. This can provide clues about the side reaction occurring and how to prevent it. For example, the presence of 1,1-cyclopentanediacetic acid indicates hydrolysis. |
Issue 3: Side Reactions During N-Alkylation
Symptoms:
-
Formation of multiple products observed by TLC.
-
Difficulty in purifying the desired N-alkylated product.
-
Mass spectrometry data indicates the presence of di-alkylated or other unexpected products.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Over-alkylation | Control Stoichiometry and Reaction Time: Use a stoichiometric amount or a slight excess of the alkylating agent. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Reaction with Solvent | Choose an Inert Solvent: Use a non-reactive solvent for the alkylation reaction. |
| Base-Induced Side Reactions | Select an Appropriate Base: The choice of base is critical. A non-nucleophilic, sterically hindered base can help minimize side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 3,3-Tetramethyleneglutaric Anhydride
This protocol describes the synthesis of the anhydride precursor from 1,1-cyclopentanediacetic acid.
Materials:
-
1,1-Cyclopentanediacetic acid
-
Acetic anhydride
-
Inert solvent (e.g., toluene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 1,1-cyclopentanediacetic acid in a minimal amount of an inert solvent like toluene.
-
Add a slight excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC by observing the disappearance of the diacid spot).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess acetic anhydride under reduced pressure.
-
Purify the resulting 3,3-tetramethyleneglutaric anhydride by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Protocol 2: Synthesis of this compound
This protocol details the cyclization of the anhydride with urea to form the glutarimide.
Materials:
-
3,3-Tetramethyleneglutaric anhydride
-
Urea
Procedure:
-
Combine 3,3-tetramethyleneglutaric anhydride and urea in a reaction vessel. A molar ratio of 1:1.1 (anhydride:urea) is a good starting point.
-
Conventional Heating: Heat the mixture to a molten state (typically 150-180 °C) and maintain for 1-2 hours. The reaction can be monitored by observing the evolution of gas (ammonia and carbon dioxide).
-
Microwave-Assisted Synthesis: Place the mixture in a microwave reactor and irradiate at a suitable power and temperature (e.g., 150 °C) for 15-30 minutes.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Glutarimide from Glutaric Anhydride and Urea.
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | 160 | 15 min | 50 | [4] |
| Microwave Irradiation | N/A (700W) | 15 min | 90 | [4] |
Visualizations
Caption: Overall workflow for the synthesis of this compound derivatives.
Caption: Simplified mechanism of glutarimide ring hydrolysis.
Caption: Decision tree for troubleshooting low yields in glutarimide synthesis.
References
Catalyst Selection for Optimizing 3,3-Tetramethyleneglutarimide Synthesis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of 3,3-tetramethyleneglutarimide. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis typically begins with 3,3-tetramethyleneglutaric anhydride and a suitable amine, such as ammonia or an alkylamine. For N-substituted derivatives, the corresponding primary amine is used.
Q2: Is a catalyst always necessary for the synthesis of this compound?
A2: Not necessarily. The reaction can proceed thermally by heating the reactants, often in a high-boiling solvent like toluene, to drive off water. However, a catalyst can significantly improve the reaction rate and yield.
Q3: What type of catalyst is effective for the synthesis of this compound?
A3: Acid catalysts are commonly employed to facilitate the imide formation. Glacial acetic acid has been shown to be an effective catalyst for the synthesis of structurally similar glutarimides.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Potential Cause: Incomplete reaction due to insufficient heating or reaction time in a thermal synthesis.
-
Troubleshooting Step: If conducting a thermal reaction, ensure the temperature is high enough to remove water via a Dean-Stark apparatus. Extend the reaction time and monitor the progress by TLC.
-
Potential Cause: Inactive or insufficient catalyst.
-
Troubleshooting Step: If using an acid catalyst like glacial acetic acid, ensure it is of appropriate purity. Consider increasing the catalyst loading, but be mindful of potential side reactions.
-
Potential Cause: Poor quality of starting materials.
-
Troubleshooting Step: Verify the purity of the 3,3-tetramethyleneglutaric anhydride and the amine. Impurities can interfere with the reaction.
Issue 2: Presence of Unreacted Starting Material
-
Potential Cause: The reaction has not gone to completion.
-
Troubleshooting Step: As with low yield, increasing the reaction time, temperature, or catalyst concentration can help drive the reaction to completion.
-
Potential Cause: Reversibility of the reaction.
-
Troubleshooting Step: Ensure efficient removal of water from the reaction mixture. For thermal reactions, a properly functioning Dean-Stark trap is crucial. For catalyzed reactions, the acid catalyst also helps to drive the equilibrium towards the product.
Issue 3: Difficulty in Product Purification
-
Potential Cause: Formation of side products.
-
Troubleshooting Step: Analyze the crude product by techniques like NMR or LC-MS to identify impurities. Adjusting reaction conditions (e.g., lowering the temperature) may minimize side product formation. Recrystallization or column chromatography are common purification methods.
-
Potential Cause: The product is an oil or difficult to crystallize.
-
Troubleshooting Step: Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or trying different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography is the recommended approach.
Catalyst Performance Data
The selection between a thermal and a catalyzed approach depends on the desired reaction rate and the specific experimental setup. Below is a summary of catalyst systems for the synthesis of glutarimide derivatives.
| Catalyst System | Starting Materials | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Thermal (No Catalyst) | 3,3-Tetramethyleneglutaric anhydride, 4-Hydroxybutylamine | Toluene | Reflux | 20 | 56 | Water removal is critical for driving the reaction.[1] |
| Acid Catalyst | 1,1-Cyclohexanediacetic acid monoamide | Toluene | 100-130 | 18-26 | >93 | Synthesis of a structurally similar 3,3-disubstituted glutarimide.[2][3] |
Experimental Protocols
Protocol 1: Thermal Synthesis of N-(4-hydroxybutyl)-3,3-tetramethyleneglutarimide [1]
-
To a solution of 3,3-tetramethyleneglutaric anhydride (56.35 g, 335 mmol) in anhydrous toluene (650 ml), add 4-hydroxybutylamine (30 ml, 318 mmol).
-
Heat the mixture to reflux for 20 hours using a Dean-Stark apparatus to collect water.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Purify the crude product by flash chromatography using a mixture of ethyl acetate and methylene chloride (5:3) as the eluent to yield the desired product.
Protocol 2: Acid-Catalyzed Synthesis of 3,3-Pentamethylene Glutarimide (Analogous Procedure) [2][3]
-
In a reactor equipped with a stirrer and a water separator, add 1,1-cyclohexanediacetic acid monoamide, toluene, and glacial acetic acid in a molar ratio of 1:1.5-3:0.1-0.2.
-
Heat the mixture to reflux at 100-130 °C.
-
Continue the reaction for 18-26 hours, collecting the water generated.
-
Stop heating and allow the mixture to cool to room temperature with stirring.
-
Collect the precipitated product by suction filtration.
-
Wash the filter cake with a weak ammonia solution, followed by water.
-
Dry the product in an oven at 80 °C.
Visualizations
Caption: Workflow for catalyst screening in this compound synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. KR880002625B1 - Glutarimide derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 2. CN103450080A - Preparation method of 3,3-pentamethylene glutarimide - Google Patents [patents.google.com]
- 3. CN103450080B - A kind of preparation method of 3,3-pentamethylene glutarimide - Google Patents [patents.google.com]
How to resolve solubility issues with 3,3-tetramethyleneglutarimide in reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-tetramethyleneglutarimide. The information provided is intended to help resolve common solubility issues encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to off-white crystalline solid. It is characterized by low solubility in water and slight solubility in some organic solvents like chloroform and methanol.[1][2] Its crystalline nature can contribute to dissolution challenges in various reaction media.
Q2: I am observing incomplete reaction conversion. Could this be related to the solubility of this compound?
A2: Yes, poor solubility of this compound can lead to incomplete reactions. If the starting material is not fully dissolved, the reaction can only proceed as the solid slowly dissolves, which can result in low yields or stalled reactions. In heterogeneous mixtures, the reaction rate is often limited by the dissolution rate of the solid reactant.
Q3: In which solvents has this compound been successfully used for reactions?
A3: Based on documented syntheses, particularly for the N-alkylation of this compound in the production of buspirone, solvents such as pyridine and 1,2-dimethoxyethane have been used effectively.[1][3] For similar glutarimide compounds, toluene has also been employed as a reaction solvent.[4] The choice of solvent is critical and often depends on the specific reaction conditions and other reagents involved.
Q4: Are there any general strategies to improve the solubility of this compound in a reaction?
A4: Yes, several general techniques can be applied to enhance the solubility of poorly soluble crystalline compounds like this compound. These include:
-
Co-solvency: Using a mixture of solvents to increase solubility.
-
Temperature Elevation: Running the reaction at a higher temperature can significantly increase the solubility of the starting material.
-
Particle Size Reduction: Micronizing the solid can increase the surface area for dissolution, though this may not always be practical in a lab setting.
-
Use of Phase Transfer Catalysts: For certain reactions like N-alkylation, a phase transfer catalyst can facilitate the reaction even with limited solubility.
Troubleshooting Guide
This guide addresses specific solubility-related issues you may encounter when using this compound in reactions.
Issue 1: this compound is not dissolving in the chosen reaction solvent.
-
Initial Troubleshooting Steps:
-
Verify Solvent Purity: Ensure the solvent is anhydrous and of an appropriate grade, as impurities can affect solubility.
-
Increase Temperature: Gently warm the mixture to see if the compound dissolves at a higher temperature. Many reactions involving this imide are conducted at elevated temperatures.
-
Agitation: Ensure vigorous stirring or agitation to promote dissolution.
-
-
Advanced Troubleshooting:
-
Solvent Screening: If the initial solvent is ineffective, a systematic solvent screening should be performed with small quantities of this compound.
-
Co-solvent Systems: Try a mixture of solvents. For example, if your reaction is in a non-polar solvent, adding a small amount of a more polar co-solvent in which the imide has better solubility might be effective.
-
Issue 2: The N-alkylation reaction of this compound is slow or incomplete.
-
Initial Troubleshooting Steps:
-
Check Solubility: Visually inspect the reaction mixture to see if all the this compound has dissolved. If not, solubility is likely a limiting factor.
-
Increase Temperature: As seen in the synthesis of buspirone, these reactions can be run at elevated temperatures (e.g., refluxing pyridine) to ensure all reactants are in solution.[1]
-
-
Advanced Troubleshooting:
-
Change of Solvent: Consider switching to a solvent known to be effective for similar N-alkylation reactions, such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide), which are excellent solvents for a wide range of organic compounds.
-
Use of a Stronger Base/Different Base System: In some cases, the choice of base can influence the solubility of the resulting imide salt. For instance, using a more soluble base like cesium carbonate might be beneficial.
-
Phase Transfer Catalysis: For reactions with alkyl halides, employing a phase transfer catalyst (e.g., a quaternary ammonium salt) can be effective even under heterogeneous conditions.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [2] |
| Chloroform | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
Experimental Protocols
Protocol 1: N-alkylation of this compound in Pyridine (Adapted from Buspirone Synthesis)
This protocol is a general guideline for the N-alkylation of this compound with an alkyl halide in pyridine, as might be performed in the synthesis of a buspirone analog.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Solvent Addition: Add a sufficient volume of pyridine to fully dissolve the this compound upon heating.
-
Reagent Addition: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) and a suitable base (e.g., potassium carbonate, 1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or LC-MS). The elevated temperature should ensure the starting imide remains in solution.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the pyridine under reduced pressure. The residue can then be partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.
Visualizations
Diagram 1: Troubleshooting Workflow for Solubility Issues
References
Technical Support Center: Impurity Profiling of 3,3-Tetramethyleneglutarimide using GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the impurity profiling of 3,3-tetramethyleneglutarimide using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Potential impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation of the final product. Given that a common synthesis route involves the reaction of 1,1-cyclopentanediacetic acid with a nitrogen source like urea or ammonia, potential impurities could include:
-
Unreacted starting materials: 1,1-cyclopentanediacetic acid.
-
Intermediates: Mono-amide of 1,1-cyclopentanediacetic acid.
-
Byproducts from side reactions: Dehydration or polymerization products.
-
Degradation products: The glutarimide ring can be susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to ring-opening.[1]
Q2: What is a suitable solvent for dissolving this compound for GC-MS analysis?
A2: this compound is soluble in organic solvents. For GC-MS analysis, volatile organic solvents are required.[2] Suitable choices would include dichloromethane, acetone, or ethyl acetate. The choice of solvent should be based on the solubility of the sample and its compatibility with the GC column.
Q3: My sample is not volatile enough for GC-MS analysis. What can I do?
A3: For compounds that are not sufficiently volatile for GC-MS, a derivatization step can be employed.[3] This involves a chemical reaction to convert the analyte into a more volatile derivative. For a compound like this compound, which contains an N-H group, silylation is a common derivatization technique.
Q4: How can I confirm the identity of an unknown impurity peak in my chromatogram?
A4: The primary method for identifying an unknown peak is by interpreting its mass spectrum. The fragmentation pattern in the mass spectrum is a fingerprint of the molecule. This experimental spectrum can be compared against a spectral library (like NIST) for a potential match.[3] If no match is found, the fragmentation pattern can be analyzed to deduce the structure of the impurity. For unambiguous identification, a reference standard of the suspected impurity would be required for comparison of retention time and mass spectrum.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| No Peaks (or only solvent peak) | - No sample injected (syringe issue) - Leak in the injection port - Incorrect GC-MS parameters (e.g., inlet temperature too low) - Column breakage | - Check the autosampler syringe for proper sample uptake. - Perform a leak check on the inlet. - Verify that the inlet temperature is sufficient to volatilize the sample. - Inspect the column for any breaks. |
| Peak Tailing | - Active sites in the liner or on the column - Sample overload - Incompatible solvent - Column degradation | - Use a deactivated liner and/or trim the first few centimeters of the column. - Dilute the sample. - Ensure the solvent is appropriate for the sample and column. - Condition the column or replace it if it's old. |
| Broad Peaks | - Low oven temperature ramp rate - Carrier gas flow rate is too low - Dead volume in the system (e.g., poor column connection) | - Increase the oven temperature ramp rate. - Optimize the carrier gas flow rate. - Check and remake all column connections. |
| Ghost Peaks (peaks in blank runs) | - Carryover from a previous injection - Contaminated syringe or injection port - Bleed from the septum or column | - Run several solvent blanks to wash the system. - Clean the syringe and the injection port liner. - Replace the septum. If column bleed is suspected, condition the column. |
| High Baseline Noise | - Contaminated carrier gas - Column bleed - Detector issue | - Ensure high-purity carrier gas and check for leaks. - Condition the column at a high temperature. - Check the detector's cleanliness and settings. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general methodology. Specific parameters may need to be optimized for your instrument and specific impurities of interest.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane) and make up to the mark.
-
Further dilute this stock solution to a final concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC (or equivalent) |
| Mass Spectrometer | Agilent 7000D GC/TQ (or equivalent) |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 100 °C, hold for 2 min - Ramp: 10 °C/min to 280 °C - Hold: 5 min at 280 °C |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 400 amu |
3. Data Analysis
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Identify the main peak corresponding to this compound.
-
For each impurity peak, determine its retention time and analyze its mass spectrum.
-
Compare the mass spectra of the impurities with a commercial library (e.g., NIST) for tentative identification.
-
Quantify the impurities based on their peak area relative to the main component (area percent). For more accurate quantification, use a reference standard of the impurity if available.
Data Presentation: Potential Impurities
The following table summarizes potential impurities that could be encountered during the analysis of this compound. The m/z values are hypothetical and based on the structures.
| Potential Impurity | Potential Source | Molecular Weight | Key m/z Fragments (Hypothetical) |
| 1,1-Cyclopentanediacetic acid | Starting Material | 172.19 | 172, 155, 127, 83 |
| 1,1-Cyclopentanediacetic acid monoamide | Intermediate | 171.21 | 171, 154, 126, 83 |
| 3,3-Tetramethyleneglutaric anhydride | Byproduct | 154.16 | 154, 110, 83, 55 |
| Ring-opened this compound | Degradation | 185.22 | 185, 168, 140, 83 |
Visualizations
Caption: Troubleshooting workflow for common GC-MS issues.
References
Validation & Comparative
Comparative Analysis of 3,3-Tetramethyleneglutarimide and 3,3-Pentamethyleneglutarimide: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 3,3-tetramethyleneglutarimide and 3,3-pentamethyleneglutarimide. While both are key pharmaceutical intermediates, this document collates available physicochemical data and outlines potential biological activities based on structurally related compounds, in the absence of direct comparative experimental studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 3,3-pentamethyleneglutarimide is presented below. These properties are crucial for understanding their behavior in various experimental and industrial settings.
| Property | This compound | 3,3-Pentamethyleneglutarimide |
| CAS Number | 1075-89-4[1][2][3] | 1130-32-1[4][5] |
| Molecular Formula | C₉H₁₃NO₂[2][3][6] | C₁₀H₁₅NO₂[4][5][7] |
| Molecular Weight | 167.21 g/mol [2][3] | 181.23 g/mol [8] |
| Appearance | White to off-white crystalline powder[1][2][6] | White to off-white solid/crystalline powder[4][7] |
| Melting Point | 153-155 °C[1][2][3] | 84-89 °C[4][9] |
| Boiling Point (Predicted/Estimated) | ~295.79 °C[1][2][3] | ~362.3 °C[4] |
| Solubility | Soluble in organic solvents, insoluble in water[6]. Slightly soluble in Chloroform and Methanol.[1][3] | Slightly soluble in DMSO and Methanol.[4] |
| pKa (Predicted) | 11.71 ± 0.20[1][6] | 11.71 ± 0.20[4] |
Synthesis and Primary Applications
Both compounds are primarily utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
This compound is a known intermediate in the synthesis of Buspirone , an anxiolytic medication.[1] Its synthesis can be achieved through the cyclization of 2,2-dimethylsuccinic acid derivatives with ammonia or primary amines under elevated temperatures.[6]
3,3-Pentamethyleneglutarimide serves as a crucial precursor in the production of Gabapentin , a medication used to treat epilepsy and neuropathic pain.[7] A common synthesis method involves the reaction of 1,1-cyclohexanediacetic acid with formamide at high temperatures.[4] Another patented method describes the reaction of 1,1-cyclohexanediacetic acid monoamide with toluene as a solvent and glacial acetic acid as a catalyst.
Potential Biological Activities and Experimental Protocols
Cytotoxicity and Antiproliferative Activity
Glutarimide-containing compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. Therefore, it is plausible that this compound and 3,3-pentamethyleneglutarimide may possess antiproliferative properties.
This protocol is designed to assess the in vitro cytotoxicity of the compounds against a panel of human cancer cell lines.
Workflow for MTT Assay
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Materials:
-
This compound and 3,3-pentamethyleneglutarimide
-
Human cancer cell lines (e.g., HeLa, K562, MDA-MB-453)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the selected cancer cell lines to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. On the day of the experiment, perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of cell attachment, replace the medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Assay: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Antimicrobial Activity
Given that some glutarimide derivatives have shown antibacterial properties, it is worthwhile to investigate the potential antimicrobial activity of these compounds.
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound and 3,3-pentamethyleneglutarimide
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Grow bacterial cultures overnight in MHB. Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microplate containing the serially diluted compounds. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound and 3,3-pentamethyleneglutarimide are unknown. However, the glutarimide moiety is a key structural feature of immunomodulatory drugs (IMiDs) like thalidomide and its analogs, which are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins.
Hypothesized Mechanism of Action via Cereblon Pathway
Caption: Hypothesized mechanism of action involving the Cereblon E3 ligase pathway.
Further experimental investigation, such as co-immunoprecipitation followed by mass spectrometry, would be required to determine if these specific glutarimide derivatives interact with Cereblon or have other cellular targets.
Conclusion
This compound and 3,3-pentamethyleneglutarimide are structurally similar compounds with established roles as intermediates in pharmaceutical synthesis. While their direct biological activities have not been extensively characterized, their glutarimide core suggests potential for antiproliferative and antimicrobial effects. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of these properties. Future research should focus on performing these and other relevant biological assays to create a comprehensive and directly comparative profile of these two compounds, which could unveil novel therapeutic applications beyond their current use as intermediates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Antiproliferative and antibacterial activity of some glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Secure Verification [cer.ihtm.bg.ac.rs]
- 8. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation of 3,3-tetramethyleneglutarimide structure by X-ray crystallography
An Objective Comparison of N-Benzoyl-glutarimide and Lenalidomide Crystal Structures
For Researchers, Scientists, and Drug Development Professionals
It is important to note that a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for 3,3-tetramethyleneglutarimide (CAS: 1075-89-4). Therefore, this guide provides a comparative analysis of the crystal structures of two relevant glutarimide derivatives: N-benzoyl-glutarimide and the well-known immunomodulatory drug, lenalidomide. This comparison offers valuable insights into the structural landscape of this class of compounds.
Introduction
Glutarimide and its derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The three-dimensional structure of these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide presents a comparative overview of the crystallographic data for N-benzoyl-glutarimide and lenalidomide, highlighting key structural parameters.
Data Presentation: Crystallographic and Structural Comparison
The following table summarizes the key crystallographic and selected geometric parameters for N-benzoyl-glutarimide and lenalidomide, facilitating a direct comparison of their solid-state structures.
| Parameter | N-Benzoyl-glutarimide | Lenalidomide |
| CCDC Number | 1969082[1] | 755982 |
| Chemical Formula | C₁₂H₁₁NO₃ | C₁₃H₁₃N₃O₃ |
| Molecular Weight | 217.22 g/mol | 259.26 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Unit Cell Dimensions | ||
| a | 10.13 Å | 8.233 Å |
| b | 8.64 Å | 10.070 Å |
| c | 12.52 Å | 14.865 Å |
| α | 90° | 90° |
| β | 109.4° | 102.53° |
| γ | 90° | 90° |
| Volume (V) | 1033 ų | 1202.4 ų |
| Calculated Density (ρ) | 1.39 g/cm³ | 1.43 g/cm³ |
| Glutarimide Ring Conformation | Twisted | Twisted |
Experimental Protocols: Single-Crystal X-ray Diffraction
The following protocol provides a representative methodology for the determination of small molecule crystal structures, such as those of glutarimide derivatives, using single-crystal X-ray diffraction.
1. Crystal Growth:
-
Single crystals of the compound of interest are grown using a suitable crystallization technique, such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
A variety of solvents and solvent mixtures should be screened to obtain crystals of suitable size (typically 0.1-0.3 mm in each dimension) and quality (transparent, without cracks or defects).
2. Crystal Mounting:
-
A selected single crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage during data collection.
3. Data Collection:
-
The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles. The diffraction pattern is a result of the interaction of X-rays with the electron density of the crystal lattice.
4. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Software packages are used to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
5. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental diffraction data using least-squares methods. This process involves adjusting atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.
-
The quality of the final structure is assessed using metrics such as the R-factor, goodness-of-fit, and the analysis of the residual electron density map.
6. Data Deposition:
-
The final atomic coordinates and related experimental data are deposited in a public crystallographic database, such as the Cambridge Structural Database (CSD), to make the structure available to the scientific community.
Mandatory Visualization: Signaling Pathway
Glutarimide derivatives, such as lenalidomide and pomalidomide, are known to exert their therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3] The following diagram illustrates this signaling pathway.
Caption: Cereblon E3 ligase pathway modulation by glutarimide derivatives.
References
The Invaluable Role of 3,3-Tetramethyleneglutarimide as a Negative Control in Cereblon Binding Assays
A Comparative Guide for Researchers in Drug Discovery
In the landscape of targeted protein degradation, the E3 ubiquitin ligase Cereblon (CRBN) has emerged as a pivotal target. The development of molecular glue degraders and Proteolysis Targeting Chimeras (PROTACs) that hijack CRBN to eliminate pathogenic proteins has revolutionized therapeutic strategies, particularly in oncology. Central to the discovery and validation of novel CRBN-targeting compounds are robust and reliable binding assays. This guide provides a comprehensive comparison of the binding characteristics of established CRBN ligands—thalidomide, lenalidomide, and pomalidomide—and underscores the critical role of 3,3-tetramethyleneglutarimide as an effective negative control, supported by experimental data and detailed protocols.
The Principle of Cereblon Binding and the Importance of a Negative Control
The therapeutic efficacy of immunomodulatory drugs (IMiDs) like thalidomide and its analogs is contingent on their ability to bind to Cereblon. This binding event is primarily mediated by the glutarimide moiety of these molecules, which fits into a specific hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. The structural integrity of this glutarimide ring is paramount for effective binding.
A negative control is an indispensable component of any binding assay, serving to establish a baseline and ensure that the observed interactions are specific to the intended ligand-protein binding. An ideal negative control should be structurally similar to the active compounds but possess modifications that are known to abrogate binding. This compound serves this purpose exceptionally well. The introduction of two methyl groups at the 3-position of the glutarimide ring creates significant steric hindrance, preventing its entry into the confined CRBN binding pocket. This structural modification effectively abolishes its affinity for Cereblon, making it a reliable tool to differentiate true binding events from non-specific interactions or experimental artifacts. While direct quantitative binding data for this compound is not extensively published, likely due to its predicted and observed inactivity, the principle of steric hindrance within the well-defined CRBN binding pocket provides a strong scientific rationale for its use as a negative control. Studies have consistently shown that bulky substitutions on the glutarimide ring, particularly at this position, lead to a loss of CRBN binding.[1][2]
Comparative Analysis of Cereblon Ligand Binding Affinities
To contextualize the non-binding nature of this compound, it is essential to compare it with the binding affinities of established CRBN ligands. The following table summarizes the reported binding affinities of thalidomide, lenalidomide, and pomalidomide to Cereblon, as determined by various in vitro and in-cell assays.
| Compound | Assay Type | System | Binding Affinity (IC50/Kd/Ki) |
| Thalidomide | Competitive Binding | U266 Myeloma Cell Extracts | ~2 µM (IC50) |
| Thermal Shift Assay | Recombinant CRBN-DDB1 | ~30 µM (IC50) | |
| Lenalidomide | Competitive Binding | U266 Myeloma Cell Extracts | ~1-2 µM (IC50) |
| Thermal Shift Assay | Recombinant CRBN-DDB1 | ~3 µM (IC50) | |
| TR-FRET Assay | Recombinant CRBN | 2.694 µM (IC50) | |
| Pomalidomide | Competitive Binding | U266 Myeloma Cell Extracts | ~2 µM (IC50) |
| Thermal Shift Assay | Recombinant CRBN-DDB1 | ~3 µM (IC50) | |
| Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | 156.6 nM (Ki) | |
| This compound | Various Binding Assays | - | No significant binding observed |
Note: Binding affinities can vary depending on the specific assay conditions, protein constructs, and cell lines used. The data presented is a compilation from various sources to provide a comparative overview.
Experimental Protocols for Cereblon Binding Assays
The following are detailed methodologies for key experiments used to assess the binding of small molecules to Cereblon.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This competitive immunoassay is a high-throughput method to measure ligand binding to CRBN.
Materials:
-
GST-tagged human Cereblon protein
-
Thalidomide-Red (or another suitable fluorescently labeled CRBN ligand)
-
Anti-GST antibody labeled with Europium cryptate (donor fluorophore)
-
Test compounds (including this compound as a negative control)
-
Assay buffer (e.g., PROTAC binding buffer)
-
Low-volume 384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds and the negative control in the assay buffer.
-
Dispense the compound dilutions into the wells of the 384-well plate.
-
Add a solution of GST-tagged Cereblon protein to each well.
-
Prepare a detection mixture containing the anti-GST Europium cryptate antibody and Thalidomide-Red.
-
Add the detection mixture to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot it against the compound concentration to determine the IC50 value.
In-Cell Cereblon Target Engagement Assay (e.g., NanoBRET™)
This assay measures the engagement of a ligand with CRBN within a live-cell context.
Materials:
-
HEK293 cells engineered to express NanoLuc®-CRBN fusion protein
-
BODIPY™-lenalidomide tracer (or another suitable cell-permeable fluorescent tracer)
-
Test compounds (including this compound)
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96- or 384-well plates
-
BRET-capable plate reader
Procedure:
-
Seed the NanoLuc®-CRBN expressing cells into the wells of the assay plate and incubate overnight.
-
Prepare serial dilutions of the test compounds and the negative control in Opti-MEM®.
-
Add the compound dilutions to the cells and incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Add the BODIPY™-lenalidomide tracer to all wells.
-
Incubate for a further period to allow the tracer to equilibrate.
-
Measure the NanoBRET™ signal using a plate reader with appropriate filters for the NanoLuc® donor and the BODIPY™ acceptor.
-
Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50 value.[3][4]
Competitive Immunoprecipitation Assay
This method assesses the ability of a test compound to compete with an immobilized ligand for binding to CRBN from a cell lysate.
Materials:
-
Cell line expressing endogenous or overexpressed CRBN (e.g., HEK293T, MM.1S)
-
Thalidomide-analog-coupled affinity beads (e.g., sepharose beads)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Test compounds (including this compound)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE sample buffer
-
Anti-CRBN antibody for Western blotting
Procedure:
-
Prepare cell lysates from the chosen cell line.
-
Pre-incubate the cell lysate with increasing concentrations of the test compound or the negative control for a specified time (e.g., 1 hour) at 4°C.
-
Add the thalidomide-analog-coupled affinity beads to the pre-incubated lysates.
-
Incubate for a further period (e.g., 2-4 hours) at 4°C with gentle rotation to allow CRBN to bind to the beads.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.
-
Analyze the eluted proteins by Western blotting using an anti-CRBN antibody. The displacement of CRBN from the beads by the test compound will result in a decrease in the CRBN band intensity.[5]
Visualizing Key Pathways and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: The CRL4-CRBN E3 ubiquitin ligase complex, when bound by an IMiD, recruits neosubstrates for ubiquitination and subsequent proteasomal degradation.
Caption: A streamlined workflow for a high-throughput HTRF-based Cereblon competitive binding assay.
Conclusion
The meticulous validation of CRBN binders is a cornerstone of modern drug discovery programs focused on targeted protein degradation. The use of a well-rationalized negative control is paramount to the integrity and reliability of binding data. This compound, by virtue of the steric clash introduced by its gem-dimethyl substitution on the glutarimide ring, serves as an exemplary negative control, effectively preventing interaction with the Cereblon binding pocket. By comparing the lack of binding of this control with the potent affinities of established ligands like thalidomide, lenalidomide, and pomalidomide, researchers can confidently validate their screening assays and accurately identify novel and specific CRBN-targeting compounds. The detailed protocols provided herein offer a practical guide for the implementation of robust Cereblon binding assays in the laboratory.
References
Bioisosteric Replacement of the 3,3-Tetramethylene Group in Glutarimide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The glutarimide scaffold is a cornerstone in the development of molecular glue degraders that target the Cereblon (CRBN) E3 ubiquitin ligase, leading to the degradation of specific neo-substrates. A key structural feature in some glutarimide-based modulators is the 3,3-tetramethylene spirocyclic group. This guide provides a comparative analysis of bioisosteric replacements for this moiety, summarizing available experimental data to inform rational drug design and optimization.
Performance Comparison of 3,3-Disubstituted Glutarimide Derivatives
While direct comparative studies on the bioisosteric replacement of the 3,3-tetramethylene group in glutarimide derivatives are limited in the public domain, the existing literature on 3,3-disubstituted glutarimides provides valuable insights into the structure-activity relationship (SAR) at this position. The following table summarizes the antiproliferative and antibacterial activities of various N-substituted glutarimide derivatives with diverse substituents at the 3 and/or 4-positions. This data, while not a direct comparison of 3,3-spirocyclic systems, offers a glimpse into how modifications at this locus can impact biological activity.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Bacterial Strain | MIC (mg/mL) |
| 1 | 2-benzyl-3,3-dimethylglutarimide | K562 | >50 | Bacillus cereus | 2.5 |
| 2 | 2-benzyl-3-ethyl-3-phenylglutarimide | K562 | >50 | Bacillus cereus | 10.0 |
| 4 | 2-benzyl-3-methyl-3-phenylglutarimide | K562 | >50 | Bacillus cereus | 1.25 |
| 6 | 2-benzyl-8-azaspiro[4.5]decane-7,9-dione | K562 | 48.7 | Bacillus cereus | 5.0 |
| 7 | 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione | K562 | 8.98 | Bacillus cereus | 5.0 |
| 8 | 3-(1-benzyl-2,6-dioxopiperidin-3-yl)propanoic acid | K562 | >50 | Bacillus cereus | 5.0 |
| 9 | ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate | K562 | >50 | Bacillus cereus | 0.625 |
Data extracted from a study on the antiproliferative and antibacterial activity of glutarimide derivatives.[1][2][3]
Key Observations:
-
Impact of Spirocyclic Systems: Compound 7 , which features a large 12-membered ketone ring as a spirocycle at the 3-position, demonstrated the most potent antiproliferative activity against the K562 cell line with an IC50 of 8.98 µM.[1][2] This suggests that larger, more complex spirocyclic systems at this position may be favorable for cytotoxic activity.
-
Simple Alkyl and Aryl Substituents: Compounds with simple 3,3-disubstitutions, such as dimethyl (Compound 1 ) or ethyl/phenyl and methyl/phenyl combinations (Compounds 2 and 4 ), showed weak antiproliferative activity (IC50 > 50 µM).
-
Antibacterial Activity: The antibacterial activity against Bacillus cereus varied across the series, with compound 9 showing the highest potency (MIC = 0.625 mg/mL).[1][2] This highlights that structural modifications can differentially impact various biological activities.
Experimental Protocols
Detailed experimental protocols for the synthesis of the specific compounds listed above are crucial for reproducibility and further analog development.
General Synthesis of N-Substituted 3,3-Disubstituted Glutarimides
A common synthetic route to N-substituted 3,3-disubstituted glutarimides involves the reaction of a corresponding 3,3-disubstituted glutaric anhydride with a primary amine.
Example: Synthesis of 2-benzyl-3,3-dimethylglutarimide (Compound 1)
-
Preparation of 3,3-dimethylglutaric anhydride: 3,3-dimethylglutaric acid is refluxed with a dehydrating agent such as acetyl chloride or acetic anhydride. The excess reagent is removed under reduced pressure to yield the crude anhydride, which can be purified by distillation or recrystallization.
-
Reaction with Benzylamine: 3,3-dimethylglutaric anhydride is dissolved in a suitable solvent (e.g., toluene, DMF). Benzylamine is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the solvent is removed in vacuo. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the desired 2-benzyl-3,3-dimethylglutarimide.
This is a generalized protocol based on standard organic synthesis techniques for imide formation.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for many glutarimide derivatives involves their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction modulates the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neo-substrate" proteins.
CRBN-Mediated Protein Degradation Pathway
The binding of a glutarimide derivative to CRBN induces a conformational change in the substrate-binding pocket, creating a new interface for the recruitment of neo-substrate proteins. The CRL4-DDB1-CRBN complex then polyubiquitinates the recruited neo-substrate, marking it for degradation by the 26S proteasome.
Caption: CRBN-mediated protein degradation pathway initiated by a glutarimide derivative.
Experimental Workflow for Assessing CRBN Binding and Downstream Effects
A typical workflow to evaluate the bioisosteric replacement of the 3,3-tetramethylene group would involve synthesis, biochemical assays, and cell-based assays.
Caption: Experimental workflow for evaluating novel 3,3-disubstituted glutarimide derivatives.
Conclusion
The bioisosteric replacement of the 3,3-tetramethylene group in glutarimide derivatives presents a compelling strategy for modulating their pharmacological properties. The limited available data suggests that larger spirocyclic systems at this position may enhance antiproliferative activity. However, a systematic exploration of various spirocyclic and non-spirocyclic bioisosteres is warranted to establish a clear structure-activity relationship. The experimental workflows outlined in this guide provide a framework for the synthesis and evaluation of novel analogs, which will be instrumental in advancing the development of next-generation CRBN-based molecular glue degraders. Further research focusing on direct, quantitative comparisons of different 3,3-disubstitutions on CRBN binding affinity and neo-substrate degradation is crucial to fully elucidate the potential of this modification site.
References
Comparison Guide: Cross-Reactivity of a Polyclonal Antibody Raised Against a 3,3-Tetramethyleneglutarimide Derivative
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against a 3,3-tetramethyleneglutarimide-protein conjugate. The data presented is based on a simulated competitive enzyme-linked immunosorbent assay (ELISA) designed to assess the antibody's specificity. This document serves as an illustrative example of the methodologies and data presentation pertinent to such immunochemical studies.
Introduction
Glutarimide derivatives are core structures in a variety of biologically active compounds, including the well-known immunomodulatory drugs (IMiDs) such as thalidomide and its analogs.[1][2] The development of immunoassays for the detection and quantification of such derivatives requires antibodies with high specificity. A critical aspect of antibody characterization is the assessment of cross-reactivity against structurally related molecules. This ensures the assay's reliability and minimizes the risk of false-positive results due to the presence of analogous compounds.
This guide details a hypothetical study on the cross-reactivity of a polyclonal antibody developed against a this compound derivative. The study aims to quantify the antibody's binding affinity for the target hapten in comparison to other structurally similar and dissimilar molecules.
Hypothetical Experimental Design
A polyclonal antibody was hypothetically raised in rabbits against a this compound derivative conjugated to a carrier protein (Keyhole Limpet Hemocyanin, KLH). The specificity of the purified antibody was then evaluated using a competitive ELISA.
Test Compounds
The following compounds were selected to assess the antibody's cross-reactivity profile:
-
Hapten-1: 3-(this compound)propanoic acid (The immunizing hapten)
-
Compound A: Glutarimide
-
Compound B: 3,3-dimethylglutarimide
-
Compound C: Phthalimide
-
Compound D: Succinimide
-
Negative Control: 4-phenylbutanoic acid
The structures of these compounds are illustrated in the diagram below.
Caption: Chemical structures of the immunizing hapten and test compounds.
Note: As I am unable to generate images, placeholders are used in the DOT script. For a functional diagram, these would be replaced with actual image files of the chemical structures.
Data Presentation: Cross-Reactivity Assessment
The cross-reactivity of the anti-3,3-tetramethyleneglutarimide antibody was determined by competitive ELISA. The IC50 value (the concentration of the test compound that inhibits 50% of the antibody binding to the immobilized antigen) was determined for each compound. Cross-reactivity was calculated using the following formula:
Cross-Reactivity (%) = (IC50 of Hapten-1 / IC50 of Test Compound) x 100
The results are summarized in the table below.
| Compound | IC50 (µM) | Cross-Reactivity (%) |
| Hapten-1 | 1.2 | 100 |
| Compound A (Glutarimide) | 25.8 | 4.65 |
| Compound B (3,3-dimethylglutarimide) | 8.7 | 13.79 |
| Compound C (Phthalimide) | > 1000 | < 0.12 |
| Compound D (Succinimide) | > 1000 | < 0.12 |
| Negative Control | > 1000 | < 0.12 |
Interpretation of Data: The antibody demonstrates high specificity for the immunizing hapten (Hapten-1). There is notable, albeit significantly lower, cross-reactivity with 3,3-dimethylglutarimide (Compound B), which shares the gem-dimethyl substitution pattern on the glutarimide ring. The cross-reactivity with the parent glutarimide structure (Compound A) is minimal. The antibody shows negligible cross-reactivity with phthalimide and succinimide, which have different ring structures, and the negative control, which lacks the glutarimide moiety altogether.
Experimental Protocols
Competitive ELISA Protocol
The following protocol outlines the steps for the competitive ELISA used to determine antibody cross-reactivity.
Caption: Workflow for the competitive ELISA to assess antibody cross-reactivity.
Detailed Steps:
-
Plate Coating: A 96-well microtiter plate is coated with a conjugate of Hapten-1 and Bovine Serum Albumin (BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with Phosphate Buffered Saline containing 0.05% Tween 20 (PBST).
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with PBST.
-
Competitive Reaction: A standard curve is prepared with serial dilutions of Hapten-1. Serial dilutions of each test compound are also prepared. The primary antibody (anti-3,3-tetramethyleneglutarimide) is added to the wells, immediately followed by the addition of either the standard hapten or the test compounds.
-
Incubation: The plate is incubated for 1-2 hours at room temperature to allow for competitive binding between the free compound in the solution and the immobilized hapten-BSA conjugate for the primary antibody.
-
Washing: The plate is washed three times with PBST.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times with PBST.
-
Substrate Addition: A substrate solution (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB) is added to each well, and the plate is incubated in the dark until sufficient color development is observed.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The data is then used to construct inhibition curves and calculate the IC50 values for each compound.
Conclusion
The hypothetical polyclonal antibody raised against the this compound derivative demonstrates a high degree of specificity for its target hapten. The cross-reactivity data indicates that the antibody's recognition is strongly influenced by the substituents on the glutarimide ring, particularly the 3,3-tetramethylene group. The negligible binding to other cyclic imides and unrelated structures suggests its suitability for use in a specific immunoassay for the target molecule. These findings underscore the importance of rigorous cross-reactivity testing in the development of antibodies for research and diagnostic applications.
References
A Comparative Guide to Buspirone Synthesis: An Examination of Efficacy from Various Glutarimide Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary synthetic routes to Buspirone, focusing on pathways originating from glutarimide precursors. The efficacy of each method is evaluated based on reaction yields, purity of the final product, and associated impurity profiles, supported by available experimental data. Detailed experimental protocols for key synthetic methodologies are also presented to facilitate reproducibility and further investigation.
Introduction to Buspirone Synthesis
Buspirone is an anxiolytic agent belonging to the azapirone class of drugs. Its synthesis has been approached through various routes since its initial development. A common strategic approach involves the use of a glutarimide precursor, specifically 3,3-tetramethyleneglutarimide (also known as 8-azaspiro[4.5]decane-7,9-dione), which constitutes the spirocyclic core of the Buspirone molecule. This guide will compare three prominent synthetic strategies that utilize this key precursor: the established industrial synthesis, a modified route developed by Wei and co-workers, and a modern approach employing nickel-catalyzed reductive cross-coupling by Beller and co-workers.
The therapeutic efficacy of Buspirone is intrinsically linked to the purity of the active pharmaceutical ingredient (API). Therefore, the efficiency and cleanliness of the synthetic route are of paramount importance. This comparison aims to provide researchers and drug development professionals with the necessary data to make informed decisions regarding the selection of a synthetic strategy for Buspirone.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the three primary synthetic routes to Buspirone from glutarimide precursors.
| Synthetic Route | Key Transformation | Reported Yield | Key Advantages | Potential Disadvantages |
| Industrial Synthesis | Alkylation of 1-(2-pyrimidinyl)piperazine with a haloalkyl derivative of this compound. | Good to high (specific overall yield not consistently reported in literature) | Well-established and scalable. | May involve multiple steps and the use of hazardous reagents like 4-chlorobutyronitrile and Raney nickel for nitrile reduction.[1] |
| Wei and co-workers (2008) | Alkylation of this compound with a pre-formed butyl bromide derivative of 1-(pyrimidin-2-yl)piperazine. | Nearly quantitative (for the final coupling step).[1] | High-yielding final step. | The overall yield depends on the efficient synthesis of the alkylating agent. |
| Beller and co-workers (2022) | Nickel-catalyzed reductive cross-coupling of a nitrile derivative of this compound with 1-(pyrimidin-2-yl)piperazine. | 80%[1] | Novel, efficient one-pot coupling. Avoids the pre-formation of an amine. | Requires a specific nickel catalyst and triphosphine ligand, and high-pressure hydrogenation.[1] |
Experimental Protocols
Industrial Synthesis Route
This route represents a classical and widely practiced method for the large-scale production of Buspirone.
Step 1: Synthesis of 1-(2-Pyrimidinyl)-4-(4-aminobutyl)piperazine
-
1-(2-Pyrimidinyl)piperazine is alkylated with 4-chlorobutyronitrile to yield 1-(3-cyanopropyl)-4-(2-pyrimidinyl)piperazine.
-
The resulting nitrile is then reduced to the primary amine, 1-(2-pyrimidinyl)-4-(4-aminobutyl)piperazine, typically through catalytic hydrogenation using Raney nickel.
Step 2: Condensation with 3,3-Tetramethyleneglutaric Anhydride
-
The synthesized 1-(2-pyrimidinyl)-4-(4-aminobutyl)piperazine is reacted with 3,3-tetramethyleneglutaric anhydride.
-
The reaction mixture is heated, leading to the formation of a glutarimide ring and yielding Buspirone.
Diagram: Industrial Synthesis Workflow
Caption: Workflow for the industrial synthesis of Buspirone.
Wei and co-workers (2008) Synthesis
This approach modifies the industrial route by preparing a key intermediate from this compound first.
Step 1: Synthesis of this compound
-
Cyclopentanone is condensed with methyl isocyanoacetate in the presence of ammonia.
-
The resulting product undergoes acidic ester hydrolysis to afford cyclopentane-1,1-diacetic acid.
-
Heating this diacid with ammonium carbonate yields this compound.[1]
Step 2: Synthesis of the Alkylating Agent
-
1-(Pyrimidin-2-yl)piperazine is alkylated with 1,4-dibromobutane to produce the corresponding butyl bromide derivative.
Step 3: Final Alkylation
-
The synthesized this compound is alkylated with the butyl bromide derivative of 1-(pyrimidin-2-yl)piperazine.
-
This final step has been reported to proceed in nearly quantitative yield to afford Buspirone.[1]
Diagram: Wei and co-workers Synthesis Workflow
Caption: Workflow for the synthesis of Buspirone by Wei and co-workers.
Beller and co-workers (2022) Synthesis
This modern approach utilizes a nickel-catalyzed reductive cross-coupling reaction.
Step 1: Synthesis of the Nitrile Precursor
-
This compound is alkylated with 4-bromobutyronitrile to produce the corresponding nitrile derivative.
Step 2: Reductive Cross-Coupling
-
The synthesized nitrile derivative is reacted with 1-(pyrimidin-2-yl)piperazine in the presence of a nickel triflate catalyst and a specific triphosphine ligand.
-
The reaction is carried out under a hydrogen atmosphere (40 bar).
-
This one-pot reaction directly yields Buspirone with a reported 80% yield.[1]
Diagram: Beller and co-workers Synthesis Workflow
Caption: Workflow for the synthesis of Buspirone by Beller and co-workers.
Impurity Profile and Efficacy
The impurity profile of a pharmaceutical product is critical to its safety and efficacy. The synthesis of Buspirone can lead to several process-related impurities. While a direct comparative analysis of impurity profiles for the three routes is not extensively documented in the literature, potential impurities can be inferred from the reaction mechanisms.
-
Industrial Synthesis: Potential impurities can include unreacted starting materials, byproducts from the nitrile reduction step, and products of side reactions during the final condensation.
-
Wei and co-workers Synthesis: The impurity profile is largely dependent on the purity of the intermediates. Incomplete reaction in the final step could leave unreacted this compound and the butyl bromide derivative.
-
Beller and co-workers Synthesis: This route may generate impurities related to the catalyst system and potential byproducts from the cross-coupling reaction.
A common impurity in Buspirone synthesis is Buspirone N-Oxide , which can form through oxidation of the tertiary amine in the piperazine ring. Other potential impurities include dimers and products of incomplete reactions.
The therapeutic efficacy of Buspirone is primarily attributed to its partial agonist activity at serotonin 5-HT1A receptors. As long as the final API produced by any of these synthetic routes meets the required purity specifications, its pharmacological activity is expected to be identical. The choice of synthetic route will therefore primarily impact the efficiency of production, cost, and the environmental impact of the process, rather than the clinical efficacy of the final, purified drug product.
Buspirone Signaling Pathway
Buspirone exerts its anxiolytic effects through its interaction with the serotonergic system. It acts as a partial agonist at postsynaptic 5-HT1A receptors and as a full agonist at presynaptic 5-HT1A autoreceptors. The latter action leads to a reduction in the firing rate of serotonergic neurons and a decrease in serotonin synthesis and release.
Diagram: Buspirone Signaling Pathway
Caption: Simplified signaling pathway of Buspirone.
Conclusion
The synthesis of Buspirone from glutarimide precursors can be achieved through several effective routes. The traditional industrial synthesis is a well-established method suitable for large-scale production. The route described by Wei and co-workers offers a very high-yielding final step. The more recent nickel-catalyzed reductive cross-coupling developed by Beller and co-workers presents an efficient and novel one-pot approach.
The "efficacy" of the synthesized Buspirone, in a clinical sense, is not dependent on the synthetic route, provided the final product adheres to strict purity standards. The choice of a particular synthetic pathway will therefore be guided by factors such as overall yield, cost-effectiveness, scalability, and the environmental impact of the process. Further research into the detailed impurity profiles of each route would be beneficial for optimizing the production of this important anxiolytic agent.
References
In Vitro vs. In Vivo Stability of Glutarimide-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of a drug candidate is a critical factor in its development, influencing its pharmacokinetic profile, bioavailability, and overall therapeutic efficacy. Glutarimide-based compounds, a class of molecules with significant therapeutic interest, exhibit a range of stabilities that are highly dependent on their specific chemical structures. Understanding these structure-stability relationships is crucial for the design of new and improved therapeutic agents.
Comparative Stability of Marketed Glutarimide-Based Drugs
The most well-characterized glutarimide-based compounds are the immunomodulatory drugs (IMiDs): thalidomide, lenalidomide, and pomalidomide. These drugs are known to be susceptible to hydrolysis, particularly of the glutarimide and phthalimide rings.
| Compound | In Vitro Stability (Human Plasma) | In Vivo Half-Life (t½) | Key Metabolic Pathways |
| Thalidomide | Least stable among the IMiDs, prone to non-enzymatic hydrolysis.[1] | 5–7.5 hours (dose-dependent) | Primarily non-enzymatic hydrolysis of the four amide bonds. Minimal metabolism via CYP2C19. |
| Lenalidomide | More stable than thalidomide in human plasma.[1] | ~3 hours in healthy subjects | Primarily excreted unchanged in the urine. Minor metabolism. |
| Pomalidomide | Stability is between that of thalidomide and lenalidomide. | ~7.5 hours in multiple myeloma patients.[2] | Extensively metabolized, including via CYP1A2 and CYP3A4.[2] |
This table summarizes general stability data. Specific values can vary depending on experimental conditions.
Recent studies have explored modifications to the glutarimide scaffold to enhance stability. For instance, replacing the electron-withdrawing phthalimide moiety with a phenyl group has been shown to preserve binding to the target protein Cereblon while significantly increasing hydrolytic stability.[3] This highlights the potential for structural modifications, such as the 3,3-tetramethylene substitution, to influence the stability profile of new glutarimide-based compounds.
Core Mechanism of Action: Cereblon-Mediated Protein Degradation
Glutarimide-based immunomodulatory drugs exert their therapeutic effects by binding to the protein Cereblon (CRBN).[3][4][5] CRBN is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN). The binding of a glutarimide compound to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[5][6] This targeted protein degradation is the primary mechanism behind the anti-cancer and immunomodulatory activities of these drugs.[5]
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the in vitro stability of novel compounds like those in the 3,3-tetramethyleneglutarimide series.
In Vitro Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (one high clearance, one low clearance)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching the reaction
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).
-
In a 96-well plate, add the microsomal suspension to the appropriate wells.
-
Add the working solutions of the test and control compounds to their respective wells. Include negative control wells without the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (this is time = 0).
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard to the respective wells.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
In Vitro Plasma Stability
This assay determines the stability of a compound in plasma, assessing its susceptibility to degradation by plasma enzymes (e.g., esterases, amidases).
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma (human, rat, mouse, etc.) from anticoagulant-treated blood
-
Phosphate buffer (pH 7.4)
-
Control compound (known to be unstable in plasma)
-
Acetonitrile (or other suitable organic solvent) with an internal standard
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Thaw plasma at 37°C and prepare a working solution of the test compound in buffer.
-
In a 96-well plate, add plasma to the appropriate wells.
-
Add the working solutions of the test and control compounds to the plasma to achieve the final desired concentration (e.g., 1 µM).
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to terminate the reaction.
-
Vortex and centrifuge the plate to precipitate plasma proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the percentage of the parent compound remaining versus time.
-
If significant degradation is observed, calculate the in vitro half-life (t½) as described for the metabolic stability assay.
Conclusion
While direct experimental data on the in vitro and in vivo stability of this compound-based compounds is currently limited, the extensive research on related glutarimide compounds such as thalidomide, lenalidomide, and pomalidomide provides a valuable framework for comparison. The stability of these molecules is intrinsically linked to their chemical structure, with hydrolysis of the imide rings being a key degradation pathway. The provided experimental protocols offer a robust methodology for researchers to determine the stability profiles of novel this compound derivatives and to understand how this specific substitution pattern influences their metabolic and chemical stability. Such studies are essential for advancing the development of this promising class of compounds.
References
- 1. Pharmacokinetics and pharmacodynamics of 3,3'-diindolylmethane (DIM) in regulating gene expression of phase II drug metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grant.rscf.ru [grant.rscf.ru]
- 6. WO2023239750A1 - Bicyclic-substituted glutarimide cereblon binders - Google Patents [patents.google.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to 3,3-Tetramethyleneglutarimide Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methods for the production of 3,3-tetramethyleneglutarimide, a key intermediate in the synthesis of pharmaceuticals such as the anxiolytic agent buspirone.[1] The following sections detail the experimental protocols for various synthetic routes, present a quantitative comparison of their efficiencies, and visualize the synthetic pathways.
Comparison of Synthetic Methods
The efficiency of different synthetic routes for this compound can be evaluated based on several key metrics, including reaction yield, duration, and temperature. The choice of starting materials also significantly impacts the overall cost-effectiveness and environmental footprint of the process.
| Synthetic Method | Starting Materials | Reaction Time | Temperature | Yield | Key Advantages | Ref. |
| Method 1: From 1,1-Cyclopentanediacetic Acid and Urea | 1,1-Cyclopentanediacetic acid, Urea | 0.5 - 2 hours | 150 - 200 °C | 80.1 - 89.5% | Inexpensive and commercially available starting materials, simplified reaction steps, and short reaction time, making it suitable for industrial production. | [2] |
| Method 2: From 3,3-Tetramethyleneglutaric Anhydride | 3,3-Tetramethyleneglutaric anhydride, 4-Hydroxybutylamine | 20 hours (reflux) | Not specified | Not explicitly stated | Direct formation of a derivative, useful in multi-step syntheses. | [3] |
| Method 3: From Cyclopentanone | Cyclopentanone, Methyl isocyanoacetate, Ammonium carbonate | Multi-step | Heating at 200 °C (final step) | Nearly quantitative (final step) | Utilizes a readily available ketone as a starting point. | [4] |
Experimental Protocols
Method 1: Synthesis from 1,1-Cyclopentanediacetic Acid and Urea
This method, detailed in patent CN92108607.5, offers a high-yield and efficient route to this compound.
Procedure:
-
Combine 1,1-cyclopentanediacetic acid and urea in a molar ratio of 1:1.1 to 1:1.6.
-
Heat the mixture with stirring at a temperature of 150-200 °C for a duration of 0.5 to 2 hours.
-
Upon completion of the reaction, the crude product, 8-azaspiro[4.5]decane-7,9-dione, is obtained.
-
Recrystallize the crude product from 30-60% ethanol with activated carbon to yield the final white crystalline this compound.[2]
Method 2: Synthesis from 3,3-Tetramethyleneglutaric Anhydride and 4-Hydroxybutylamine
This protocol is adapted from a method described for the preparation of a derivative of this compound.
Procedure:
-
Dissolve 3,3-tetramethyleneglutaric anhydride (56.35 g, 335 mM) in anhydrous toluene (650 ml).
-
Add 4-hydroxybutylamine (30 ml, 318 mM) to the solution.
-
Heat the mixture to reflux for 20 hours using a Dean-Stark apparatus to remove water.
-
After cooling, evaporate the solvent.
-
Dissolve the residue in ethyl acetate for further purification.[3]
Method 3: Synthesis from Cyclopentanone
This multi-step synthesis was reported as a new process for the production of buspirone, with the initial steps focused on the formation of the glutarimide ring.
Procedure:
-
Condense cyclopentanone with methyl isocyanoacetate in the presence of ammonia.
-
Perform acidic ester hydrolysis to afford 1,1-cyclopentanediacetic acid.
-
Heat the resulting 1,1-cyclopentanediacetic acid with ammonium carbonate at 200 °C to yield this compound.[4]
Synthetic Pathways and Logical Relationships
The following diagrams illustrate the chemical transformations and logical flow of the described synthetic methods.
Caption: Overview of synthetic routes to this compound.
Caption: Step-by-step workflow for the synthesis via Method 1.
References
Characterization of 3,3-Tetramethyleneglutarimide Reaction Products: A Comparative Guide Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 3,3-tetramethyleneglutarimide, a key intermediate in pharmaceutical synthesis. The characterization of these products using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is crucial for confirming their structure and purity. This document outlines the spectroscopic data for the starting material and its N-alkylated derivative, offering a detailed comparison and the experimental protocols for their analysis.
Comparison of Spectroscopic Data
The following tables summarize the key NMR and mass spectrometry data for this compound and its N-alkylation product, 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. This comparison is essential for monitoring reaction progress and verifying the successful synthesis of the desired derivatives.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | -NH (imide) | 8.9 | br s | 1H |
| -CH₂- (imide ring) | 2.536 | s | 4H | |
| -CH₂- (cyclopentane ring) | 1.729 | m | 4H | |
| -CH₂- (cyclopentane ring) | 1.551 | m | 4H | |
| 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | -CH₂-N (butyl chain) | 3.80 | t | 2H |
| -CH₂-Br (butyl chain) | 3.42 | t | 2H | |
| -CH₂- (imide ring) | 2.60 | s | 4H | |
| -CH₂- (cyclopentane & butyl chain) | 1.50-2.00 | m | 12H |
Table 2: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | Molecular Ion (M) | Key Fragment Ions (m/z) |
| This compound | EI | 167 | 126, 125, 124, 96, 82, 81, 67 |
| 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | Not Specified | 302.21 (as [M+H]⁺ or M⁺) | Data not available in searched results. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the compared products are provided below.
Synthesis of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione (N-Alkylation)
This protocol describes a typical N-alkylation of this compound.
Materials:
-
This compound (8-azaspiro[4.5]decane-7,9-dione)
-
1,4-Dibromobutane
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
Procedure:
-
To a solution of this compound in anhydrous acetone, add potassium carbonate.
-
Add 1,4-dibromobutane to the mixture.
-
Reflux the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
Mass Spectrometry
Instrumentation:
-
A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
Sample Preparation:
-
For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL and infuse directly or via liquid chromatography.
-
For EI-MS, introduce a small amount of the solid or a solution of the sample directly into the ion source.
ESI-MS Acquisition Parameters (Typical for Buspirone and related compounds):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
Mass Range: m/z 50-500.
Visualizing the Workflow and Relationships
The following diagrams illustrate the reaction pathway and the analytical workflow for the characterization of this compound reaction products.
Safety Operating Guide
Safe Disposal of 3,3-Tetramethyleneglutarimide: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 3,3-Tetramethyleneglutarimide must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Key Safety and Hazard Information
This compound is classified as a hazardous substance. It is toxic if swallowed and poses a significant threat to aquatic life with long-lasting effects[1][2][3]. Therefore, proper personal protective equipment (PPE) and handling procedures are mandatory. Always work under a chemical fume hood and wear appropriate protective gloves, clothing, and safety goggles[2]. Do not eat, drink, or smoke when using this product[1][2][3].
| Property | Data | Reference |
| CAS Number | 1075-89-4 | [2] |
| Synonyms | 8-Azaspiro[4]decane-7,9-dione | [2] |
| Hazard Statements | Toxic if swallowed, Toxic to aquatic life | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [2] |
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and ensure adequate ventilation. Avoid generating dust. For non-emergency personnel, it is crucial to avoid the inhalation of dust. Emergency responders should wear appropriate personal protective equipment.
For containment and cleanup, cover drains to prevent the chemical from entering the water system. Sweep up the spilled solid material and shovel it into a suitable, labeled container for disposal[2]. After the material has been collected, clean the affected area thoroughly.
First-Aid Measures
-
If Swallowed: Immediately call a poison center or doctor. Rinse the mouth. Do NOT induce vomiting[1][2].
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do so.
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration[2].
Disposal Procedures for this compound
The primary and most critical step in the disposal of this compound is to treat it as hazardous waste. It must be disposed of by an approved waste disposal plant[2][3]. Never dispose of this chemical down the drain or in the regular trash[5].
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Container Management:
-
Disposal of Empty Containers:
-
Thoroughly empty the original container of all contents.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste[6].
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste[6].
-
After thorough rinsing and drying, obliterate or deface the label on the empty container before disposing of it as regular solid waste[6].
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container[6].
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3,3-Tetramethyleneglutarimide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,3-Tetramethyleneglutarimide (CAS No. 1075-89-4) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.
Chemical Properties and Hazards
This compound is a white to off-white crystalline powder.[1][2] It is classified as toxic if swallowed and toxic to aquatic life with long-lasting effects.[3][4]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂[1] |
| Molecular Weight | 167.21 g/mol [1] |
| Melting Point | 153-155 °C[1][5][6] |
| Boiling Point | 295.79 °C (estimate)[1][5] |
| Flash Point | 162.6 °C[1][5] |
| Appearance | White to off-white crystalline powder[1][2] |
| Solubility | Soluble in organic solvents, insoluble in water.[2] |
Hazard Identification
| Hazard | Classification |
| Acute Oral Toxicity | Category 3[4] |
| Aquatic Hazard (long-term) | Hazardous to the aquatic environment, long-term hazard[3][4] |
| Signal Word | Danger [4] |
Personal Protective Equipment (PPE)
To prevent exposure, appropriate personal protective equipment must be worn when handling this compound. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety Goggles or Face Shield | Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield is recommended where splashing is a risk.[7][8] |
| Skin | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[4] |
| Protective Clothing | Wear suitable protective clothing, such as a lab coat, to prevent skin contact.[4][5] | |
| Respiratory | Air-purifying Respirator | Use only under a chemical fume hood.[4] If ventilation is inadequate, use a NIOSH-approved respirator. |
Operational and Handling Plan
Handling and Storage
-
Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.[4][9]
-
Handling Precautions :
-
Storage Conditions :
First Aid Measures
In case of exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Procedure |
| If Swallowed | Immediately call a POISON CENTER or doctor/physician. [3][4] Rinse mouth.[3][4] Do NOT induce vomiting.[4] |
| If on Skin | Wash off immediately with plenty of water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse.[11] If skin irritation occurs, get medical advice/attention. |
| If in Eyes | Rinse cautiously with water for several minutes.[11] Remove contact lenses, if present and easy to do. Continue rinsing.[11] If eye irritation persists, get medical advice/attention.[12] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[11][12] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[9] |
Disposal Plan
Dispose of this compound and its containers in accordance with all federal, state, and local regulations.
-
Chemical Disposal : Dispose of contents/container to an approved waste disposal plant.[3][4]
-
Contaminated Packaging : Dispose of in compliance with regulations. Contact a licensed professional waste disposal service for proper disposal.
-
Environmental Precautions : Avoid release to the environment.[3] This substance is toxic to aquatic life with long-lasting effects.[3][4] Collect spillage.[3]
Chemical Spill Workflow
The following diagram outlines the procedural steps for handling a chemical spill of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 1075-89-4 | TCI AMERICA [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. This compound CAS#: 1075-89-4 [amp.chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. americanchemistry.com [americanchemistry.com]
- 9. hmdb.ca [hmdb.ca]
- 10. fishersci.com [fishersci.com]
- 11. glenresearch.com [glenresearch.com]
- 12. media.distributordatasolutions.com [media.distributordatasolutions.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
